Ytterbium(III) chloride
Description
Structure
2D Structure
Properties
Molecular Formula |
YbCl3 Cl3Y |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
ytterbium(3+);trichloride |
InChI |
InChI=1S/3ClH.Yb/h3*1H;/q;;;+3/p-3 |
InChI Key |
CKLHRQNQYIJFFX-UHFFFAOYSA-K |
SMILES |
[Cl-].[Cl-].[Cl-].[Yb+3] |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Yb+3] |
Origin of Product |
United States |
Contextualization of Lanthanide Iii Chlorides in Contemporary Chemistry
Lanthanide(III) chlorides, a group of compounds including Ytterbium(III) chloride, hold a distinct position in modern chemistry. nih.gov Their utility stems from the unique electronic and ionic properties of the lanthanide elements. nih.gov A key characteristic is the "lanthanide contraction," the greater-than-expected decrease in ionic radii across the series. wikipedia.org This contraction endows the heavier lanthanide ions, such as Yb³⁺, with a small ionic radius (approximately 0.99 Å) and consequently a high charge density. wikipedia.org This high charge density is a primary reason for their strong Lewis acidity, a property extensively exploited in catalysis. alfachemic.commdpi.com
The trivalent state (+3) is the most stable and common oxidation state for ytterbium and most other lanthanides. chemistrycool.com The valence electron configuration of the Yb³⁺ ion is 4f¹³5s²5p⁶, which is crucial to its chemical behavior. chemeurope.com Unlike d-block transition metals, the 4f electrons of lanthanides are not well-shielded, leading to distinct catalytic and biological behaviors. chemeurope.com
In solution chemistry, the behavior of lanthanide chlorides can be complex. There is ongoing research to better understand the interactions between lanthanide ions and chloride anions, distinguishing between non-coordinating and coordinating counter-ions. chemrxiv.org This fundamental understanding is critical for applications in materials processing, waste management, and medicine. nih.gov
Historical Development of Research on Ytterbium Iii Chloride
The element ytterbium was first identified in 1878 by the Swiss chemist Jean Charles Galissard de Marignac. chemistrycool.comchemeurope.comamericanelements.com He named it after the village of Ytterby in Sweden, the source of the mineral from which it was extracted. americanelements.com However, the initial synthesis of Ytterbium(III) chloride was not reported until 1946 by Jan Hoogschagen. wikipedia.orgchemeurope.com The synthesis of a highly refined ytterbium metal was later achieved in 1953 by a team of researchers at the Ames Laboratory in Iowa. scienceinfo.com
Early research focused on the fundamental properties and synthesis of the compound. A common method for preparing anhydrous this compound involves the "ammonium chloride route," where ytterbium oxide is heated with ammonium (B1175870) chloride. wikipedia.org Another method involves the reaction of the finely powdered metal with mercuric chloride at high temperatures. chemeurope.com
The availability of YbCl₃ as a source of Yb³⁺ ions has made it a subject of significant chemical interest and has paved the way for its exploration in various applications. wikipedia.org
Current Research Trends and Paradigms in Ytterbium Iii Chloride Studies
Contemporary research on Ytterbium(III) chloride is vibrant and expansive, touching upon numerous areas of chemistry and materials science. A dominant theme is its application as a Lewis acid catalyst in organic synthesis. chemeurope.comottokemi.comottokemi.com
Catalysis in Organic Reactions:
Aldol and Pictet-Spengler Reactions: YbCl₃ is an effective catalyst for these classic carbon-carbon bond-forming reactions. chemeurope.comottokemi.comottokemi.comfishersci.iecymitquimica.com Its small ionic size leads to fast catalysis, although sometimes at the expense of selectivity. chemeurope.com For instance, in the Pictet-Spengler reaction, YbCl₃ catalysis has been shown to dramatically reduce reaction times from days to hours. chemeurope.com
Mannich Reaction: Ytterbium trichloride's strong Lewis acidity makes it a suitable catalyst for the "one-pot" Mannich reaction, which is crucial for synthesizing nitrogen-containing compounds used in pharmaceuticals and other industries. alfachemic.com
Other Reactions: Research has demonstrated the utility of YbCl₃ in a variety of other organic transformations, including the Biginelli-type condensation, Friedel-Crafts acylations, and the synthesis of dihydropyran derivatives. alfachemic.comorientjchem.org It is also used to catalyze the formation of acetals. fishersci.iecymitquimica.comchemicalbook.com
Materials Science and Nanotechnology:
Precursor for Advanced Materials: this compound, particularly its hexahydrate form, serves as a precursor for synthesizing other ytterbium compounds and nanomaterials. chemimpex.comsigmaaldrich.com These materials find applications in laser technology, medical imaging, and the fabrication of white LEDs. chemimpex.comsigmaaldrich.com
Doping Agent: It is used as a dopant in optical materials and for garnet crystals in lasers. chemistrycool.comchemimpex.com Ytterbium-doped nanoparticles are being explored for applications in targeted drug delivery. chemimpex.com
Perovskite Solar Cells: In a novel application, this compound has been used as a bifunctional additive to stabilize the photoactive phase of CsPbI₃ in inorganic perovskite solar cells, leading to higher efficiency and stability. researchgate.net
Biological and Analytical Applications:
NMR Shift Reagent: YbCl₃ is utilized as a paramagnetic shift reagent in Nuclear Magnetic Resonance (NMR) spectroscopy. chemeurope.comfishersci.iecymitquimica.comchemicalbook.com This allows for the probing of biological systems, such as nerve signaling, by influencing the resonance of nuclei like ³⁹K⁺ and ²³Na⁺. wikipedia.orgchemeurope.com
Biological Probes: It can also function as a probe for calcium ions. wikipedia.orgfishersci.iecymitquimica.com
Digestion Tracking: An interesting application is its use to track digestion in animals. wikipedia.orgchemeurope.comchemicalbook.comthermofisher.com YbCl₃ is added to feed, and its concentration in fecal matter is measured to determine the flow rate of solid particulates. wikipedia.orgchemeurope.com
DNA Microarrays: The catalytic nature of YbCl₃ has found use in DNA microarrays, where it has been shown to significantly increase the incorporation of fluorescent markers into target DNA. wikipedia.orgchemeurope.comfishersci.iecymitquimica.comthermofisher.com
Scope and Significance of Ytterbium Iii Chloride in Academic Research
Direct Halogenation Routes for Anhydrous this compound
Direct halogenation methods involve the reaction of ytterbium metal or its oxide with a chlorinating agent. These routes are often straightforward but can require high temperatures and careful handling of corrosive reagents.
Reactions of Ytterbium Metal with Chlorine Gas
Ytterbium metal reacts directly with dry chlorine gas (Cl₂) at elevated temperatures to form anhydrous this compound. nih.govwikipedia.org This reaction is a vigorous, exothermic process.
Reaction: 2 Yb(s) + 3 Cl₂(g) → 2 YbCl₃(s)
To ensure the formation of a pure, anhydrous product, the reaction is typically carried out in a sealed tube or a flow system where a stream of dry chlorine gas is passed over the heated metal. The hydriding of the metal prior to chlorination can facilitate the reaction by increasing the surface area. osti.gov For instance, cerium metal, a fellow lanthanide, has been successfully chlorinated by first reacting it with hydrogen gas at 573 K and then with anhydrous chlorine gas at temperatures between 423 K and 573 K, achieving high conversion rates. osti.gov
| Reactant | Reagent | Temperature | Product | Reference |
| Ytterbium Metal | Chlorine Gas | Elevated | This compound | nih.gov |
Reactions of Ytterbium Metal with Hydrogen Chloride
An established method for preparing solvent-free, anhydrous rare-earth trichlorides involves the high-temperature reaction of the metal powder with dry hydrogen chloride (HCl) gas. nih.govacs.org This method avoids the use of aqueous solutions, which would lead to the formation of the hydrated salt.
Reaction: 2 Yb(s) + 6 HCl(g) → 2 YbCl₃(s) + 3 H₂(g)
The process requires heating the metal in a stream of anhydrous HCl gas. A similar approach involves the careful dehydration of the hydrated chloride salt in the presence of dry hydrogen chloride gas under reduced pressure to suppress the formation of oxychlorides. oregonstate.edu
| Reactant | Reagent | Conditions | Product | Reference |
| Ytterbium Metal | Hydrogen Chloride Gas | High Temperature | This compound | acs.org |
| This compound Hydrate (B1144303) | Hydrogen Chloride Gas | Elevated Temperature, Reduced Pressure | This compound | oregonstate.edu |
Reactions of Ytterbium Oxides with Chlorinating Agents
Ytterbium(III) oxide (Yb₂O₃), a more common starting material, can be converted to the anhydrous chloride using various chlorinating agents at high temperatures. These methods circumvent the need to first prepare the pure metal.
One effective agent is carbon tetrachloride (CCl₄) . The reaction is driven by the formation of stable carbon dioxide. wikipedia.org
Reaction: 2 Yb₂O₃(s) + 3 CCl₄(g) → 4 YbCl₃(s) + 3 CO₂(g)
Another approach is carbochlorination , where the oxide is heated with carbon in a stream of chlorine gas. This method is used commercially for many lanthanide chlorides. The carbon acts as a reducing agent, facilitating the chlorination. The reaction generally proceeds through an oxychloride intermediate. core.ac.uk
Other potent chlorinating agents like thionyl chloride (SOCl₂) can also be employed. Refluxing the hydrated chloride with thionyl chloride is a simple and effective method for preparing the anhydrous form, yielding a product free from oxychloride contamination. researchgate.net
| Reactant | Reagent | Conditions | Product | Reference |
| Ytterbium(III) Oxide | Carbon Tetrachloride | Elevated Temperature | This compound | wikipedia.org |
| Ytterbium(III) Oxide | Carbon, Chlorine Gas | High Temperature | This compound | |
| This compound Hydrate | Thionyl Chloride | Reflux | This compound | researchgate.net |
Indirect Synthesis Pathways for Anhydrous this compound
Indirect methods often involve the formation of an intermediate compound that can be subsequently decomposed to yield the anhydrous chloride. These routes can be advantageous as they may proceed under milder conditions and produce high-purity products.
Ammonium (B1175870) Chloride Method for Anhydrous this compound Synthesis
The ammonium chloride route is a widely used and highly effective method for preparing anhydrous lanthanide chlorides, including YbCl₃. wikipedia.orgcore.ac.uk The process involves two main steps. First, ytterbium(III) oxide is heated with an excess of ammonium chloride to form the ammonium salt of the pentachloro-ytterbate complex.
Step 1 Reaction: Yb₂O₃(s) + 10 NH₄Cl(s) → 2 (NH₄)₂YbCl₅(s) + 6 H₂O(g) + 6 NH₃(g)
This initial reaction is typically carried out at temperatures around 230-250 °C. In the second step, the intermediate ammonium salt is thermally decomposed under vacuum at higher temperatures (350-400 °C) to yield the final anhydrous this compound. wikipedia.org The other products of the decomposition, hydrogen chloride and ammonia (B1221849), are volatile and are removed by the vacuum.
Step 2 Reaction: (NH₄)₂YbCl₅(s) → YbCl₃(s) + 2 NH₄Cl(g) → YbCl₃(s) + 2 NH₃(g) + 2 HCl(g)
This method is advantageous because the intermediate salt is air-stable and resists hydrolysis, and the reagent, ammonium chloride, is itself anhydrous. Optimization studies for the chlorination of Yb₂O₃ using this method have identified optimal conditions as a temperature of 330°C, a molar ratio of NH₄Cl to Yb₂O₃ of 21:1, and a reaction time of one hour, achieving high conversion efficiencies. core.ac.uk
| Step | Reactant | Reagent/Condition | Temperature (°C) | Product | Reference |
| 1 | Ytterbium(III) Oxide | Ammonium Chloride | ~230-250 | Ammonium Pentachloro-ytterbate | wikipedia.org |
| 2 | Ammonium Pentachloro-ytterbate | Thermal Decomposition (Vacuum) | 350-400 | This compound | wikipedia.org |
High-Temperature Chlorination Using Carbon Tetrachloride or Hexachloroethane (B51795)
As mentioned in section 2.1.3, ytterbium(III) oxide can be chlorinated by carbon tetrachloride. wikipedia.org This high-temperature reaction represents an important pathway from the readily available oxide to the anhydrous chloride.
Additionally, hexachloroethane (C₂Cl₆) can be used as a chlorinating agent, particularly in reactions with ytterbium metal powder. publish.csiro.auscispace.com When this reaction is conducted in a coordinating solvent like tetrahydrofuran (B95107) (THF), it yields THF adducts of this compound, such as [YbCl₃(THF)₃]. publish.csiro.auscispace.com To obtain the solvent-free anhydrous product, the reaction must be carried out in the absence of such solvents or the resulting adduct must be subsequently treated to remove the coordinated solvent molecules. The combustion of powdered ytterbium with hexachloroethane is known to produce a characteristic emerald-green flame, indicating a highly exothermic reaction.
Reaction in THF: 2 Yb(s) + C₂Cl₆(s) --(THF)--> 2 YbCl₃(THF)ₙ + C₂Cl₄
This route highlights a trade-off between reaction conditions and product form, where the use of a solvent can facilitate the reaction but results in a solvated product.
| Reactant | Reagent | Solvent | Product | Reference |
| Ytterbium(III) Oxide | Carbon Tetrachloride | None | This compound | wikipedia.org |
| Ytterbium Metal | Hexachloroethane | Tetrahydrofuran | This compound THF adduct | publish.csiro.auscispace.com |
Solution-Phase Dehydration of this compound Hydrates
The removal of water from this compound hydrates (YbCl₃·nH₂O) to yield the anhydrous form is a critical step, as the presence of water can interfere with many organometallic and inorganic reactions. Simple heating of the hydrates is often ineffective and can lead to the formation of ytterbium oxychloride (YbOCl), an undesired byproduct. urfu.ru Therefore, solution-phase dehydration methods are commonly employed.
One effective method involves the use of dehydrating agents in a suitable solvent. Reagents such as thionyl chloride (SOCl₂) and trimethylsilyl (B98337) chloride ((CH₃)₃SiCl) are frequently used. chemeurope.com When this compound hydrate is treated with an excess of thionyl chloride, often in a solvent like tetrahydrofuran (THF), the water of hydration reacts to form gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed, leaving behind anhydrous YbCl₃. Similarly, trimethylsilyl chloride reacts with the water molecules to form hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃) and HCl. chemeurope.com
Another approach is the "ammonium chloride route," which is considered a low-tech but highly effective method. chemeurope.com In this process, the hydrated this compound is heated with ammonium chloride. This initially forms the ammonium salt of the pentachloride, (NH₄)₂YbCl₅. Subsequent heating of this salt in a vacuum at 350-400 °C decomposes it to yield anhydrous YbCl₃, with the evolution of ammonia and hydrogen chloride gases. wikipedia.org
The choice of dehydration method often depends on the desired purity of the anhydrous this compound and the scale of the reaction.
Preparation of this compound Hydrates
This compound hydrates, most commonly the hexahydrate (YbCl₃·6H₂O), are the typical starting materials for the synthesis of anhydrous YbCl₃ and other ytterbium compounds. sigmaaldrich.com They are generally prepared by dissolving ytterbium(III) oxide (Yb₂O₃) in hydrochloric acid. nist.gov
Crystallization from Aqueous Solutions
The most straightforward method for preparing this compound hydrates involves the reaction of ytterbium(III) oxide with concentrated hydrochloric acid. The resulting solution is then typically evaporated to encourage crystallization. nist.gov The crystals of this compound hexahydrate can then be collected. For instance, dissolving high-purity Yb₂O₃ in dilute HCl (1:3 ratio), followed by evaporation and crystallization, yields the hexahydrate. nist.gov The resulting crystals can be dried in a desiccator over a drying agent like calcium chloride or phosphorus pentoxide. nist.gov
It's important to control the evaporation process to obtain well-formed crystals. Slow evaporation at room temperature or slightly elevated temperatures (not exceeding 80°C) is often preferred to prevent the formation of oxychloride impurities. urfu.ru X-ray diffraction analysis can be used to confirm the formation of the desired hydrate, such as YbCl₃·6H₂O. urfu.ru
Controlled Hydration Procedures
While crystallization from aqueous solution is the most common method, controlled hydration procedures can also be utilized, although they are less frequently described in the literature for the initial preparation. These methods would typically involve exposing anhydrous this compound to a controlled amount of water vapor. However, in practice, the synthesis usually starts from the oxide and proceeds directly to the hydrated chloride.
Studies on the thermal dehydration of YbCl₃·6H₂O have shown that intermediate hydrates, such as the trihydrate (YbCl₃·3H₂O), can be formed under specific temperature conditions. urfu.ru For example, the transformation to the trihydrate occurs before the onset of significant hydrolysis to ytterbium oxychloride. urfu.ru This indicates that controlled temperature and water vapor pressure could theoretically be used to produce specific hydrates, though this is more relevant to the study of the dehydration process itself rather than a primary synthetic route.
Purification Techniques for this compound
The purity of this compound is paramount, especially for applications in catalysis, optics, and electronics. Several techniques are employed to purify both the anhydrous and hydrated forms of the compound.
Sublimation and Zone Refining
Sublimation is a powerful technique for purifying anhydrous this compound. This process involves heating the solid YbCl₃ under high vacuum, causing it to transition directly into the gas phase. The gaseous YbCl₃ is then condensed on a cold surface, leaving behind less volatile impurities. This method is particularly effective for removing non-volatile contaminants. The chlorides of the lanthanides can be purified by sublimation. iupac.org
Zone refining, also known as zone melting, is another highly effective purification method for obtaining ultra-pure materials. mdpi.com In this technique, a narrow molten zone is moved slowly along a solid rod of the material to be purified. iupac.org Impurities tend to segregate either in the molten zone or the solidified region, depending on their solubility, and are thus moved to one end of the rod. mdpi.com This method has been successfully applied to purify various rare earth metals and their compounds, significantly reducing the concentration of metallic impurities like iron, copper, aluminum, and silicon. mdpi.com
Recrystallization Methods
Recrystallization is a common and effective method for purifying solid compounds, including this compound hydrates. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.
For this compound hydrates, the process typically involves dissolving the impure solid in a suitable solvent, such as water or an alcohol-water mixture, at an elevated temperature to create a saturated or near-saturated solution. nist.gov The solution is then cooled, causing the solubility of YbCl₃·nH₂O to decrease and leading to the formation of purified crystals. The impurities, which are present in smaller concentrations, remain dissolved in the solvent. The purified crystals can then be separated by filtration. Recent research has also demonstrated a recrystallization method for lanthanide-based metal halides using methanol (B129727) as the solvent and ethanol (B145695) as the anti-solvent at room temperature, which could be applicable for purifying ytterbium chloride complexes. nih.gov
Interactive Data Tables
Dehydration Methods for this compound Hydrates
| Method | Reagent(s) | Solvent | Key Process | Reference |
| Solution-Phase | Thionyl chloride (SOCl₂) | Tetrahydrofuran (THF) | Reaction with water to form gaseous byproducts. | chemeurope.com |
| Solution-Phase | Trimethylsilyl chloride ((CH₃)₃SiCl) | Tetrahydrofuran (THF) | Reaction with water to form hexamethyldisiloxane. | chemeurope.com |
| Ammonium Chloride Route | Ammonium chloride (NH₄Cl) | Solid-state reaction | Formation and subsequent decomposition of (NH₄)₂YbCl₅. | wikipedia.org |
Properties of this compound Hexahydrate
| Property | Value | Reference |
| Molecular Formula | YbCl₃·6H₂O | sigmaaldrich.com |
| Molecular Weight | 387.49 g/mol | sigmaaldrich.com |
| Appearance | White crystalline solid/powder | sigmaaldrich.com |
| Density | 2.58 g/cm³ at 25°C | sigmaaldrich.commsesupplies.com |
| Melting Point | 180 °C (decomposes) | sigmaaldrich.com |
| CAS Number | 10035-01-5 | sigmaaldrich.com |
Solvent Extraction Purification
Solvent extraction, also known as liquid-liquid extraction, stands as a cornerstone technique for the separation and purification of rare earth elements, including ytterbium. britannica.com This hydrometallurgical process is the most widely adopted method in the industry for producing high-purity individual rare earth elements due to its efficiency and cost-effectiveness. britannica.comjournalssystem.com The fundamental principle of solvent extraction lies in the selective distribution of a solute, in this case, the ytterbium ion (Yb³⁺), between two immiscible liquid phases: an aqueous phase containing the rare earth ions and an organic phase composed of an extractant dissolved in a diluent. britannica.com
The process enables the separation of ytterbium from other lanthanides and impurities based on the differential affinities of these metal ions for the extractant in the organic phase. nih.gov This selective complexation and transfer to the organic phase allows for the isolation of ytterbium. Subsequently, the purified ytterbium can be recovered from the organic phase through a process called stripping or back-extraction, typically using a high-purity acid solution. mdpi.comiaea.org
Research Findings on Ytterbium Extraction
Significant research has been conducted to optimize the solvent extraction process for ytterbium. Key variables that are manipulated to achieve high purity and yield include the choice of extractant, the composition and pH of the aqueous phase, and the stripping agent.
One of the most extensively studied and commercially used extractants for rare earth separation is di-2-ethylhexylphosphoric acid, commonly known as D2EHPA or HDEHP. nih.govmdpi.com In processes like the "Cleanex" process, HDEHP dissolved in an aliphatic diluent is used to extract trivalent lanthanides from dilute acid solutions, which can be either chloride or nitrate-based. iaea.org The extraction efficiency is highly dependent on the pH of the aqueous feed; for instance, with HDEHP, nearly 99% recovery can often be achieved in a single stage by adjusting the final acidity to approximately 0.03 M. iaea.org
Studies have shown that ytterbium, as one of the heavy rare earth elements, is more efficiently extracted by D2EHPA compared to lighter lanthanides. mdpi.com However, its separation from adjacent heavy rare earths like thulium and lutetium remains a challenge that requires careful control of extraction conditions. researchgate.nettennessee.edu The separation is quantified by the separation factor (β), which is the ratio of the distribution coefficients of two different metals.
The choice of the aqueous medium is also critical. While both chloride and nitrate (B79036) media are used, the separation factors between rare earth elements can differ significantly. mdpi.comacs.org For instance, some bifunctional ionic liquid extractants show suitability for separating heavy rare earths like ytterbium in nitrate media, while being more effective for light rare earth separation in chloride media. acs.org
The stripping stage, which recovers the purified metal from the loaded organic phase, is typically accomplished by altering the equilibrium, often with a more concentrated acid solution. mdpi.comiaea.org Sulfuric acid has been identified as a highly effective stripping agent for heavy rare earth complexes. researchgate.netresearchgate.net Temperature can also influence the stripping efficiency; an increase in temperature can significantly enhance the extraction degree of ytterbium into the aqueous phase during stripping. mdpi.com
The table below summarizes research findings on the separation of ytterbium from other rare earth elements using different solvent extraction systems.
| Extractant System | Aqueous Medium | Adjacent Elements | Separation Factor (β) | Reference |
| D2EHPA | Sulfuric Acid | Er/Yb | Not specified, but Yb is more efficiently extracted | mdpi.com |
| INET-3 | Chloride | Yb/Tm | 2.96 | researchgate.net |
| INET-3 | Chloride | Lu/Yb | 1.53 | researchgate.net |
| [A336][P204] | Nitrate | Yb/Tm | 7.92 | acs.org |
| [A336][P204] | Nitrate | Lu/Yb | 8.55 | acs.org |
This table presents selected separation factors for ytterbium from adjacent rare earth elements under specific experimental conditions as reported in the literature. D2EHPA: di-2-ethylhexylphosphoric acid; INET-3: (2,3-dimethylbutyl)(2,4,4′-trimethylpentyl)phosphinic acid; [A336][P204]: [trialkylmethylammonium][di-2-ethylhexylphosphate].
Another approach involves the use of complexing agents in the aqueous phase to improve separation. mdpi.comscirp.org Agents like lactic acid can be added to the aqueous phase to alter the relative distribution of different lanthanides between the two phases, thereby enhancing the separation factors. scirp.org
Crystal Structures of Anhydrous this compound
Anhydrous this compound (YbCl₃) is a white, hygroscopic crystalline solid. chemicalbook.commade-in-china.com Its crystal structure is a cornerstone for understanding its chemical and physical properties.
Polymorphic Forms and Phase Transitions
Anhydrous this compound is known to crystallize in a monoclinic structure that is isostructural with aluminum chloride (AlCl₃) and yttrium(III) chloride (YCl₃). chemicalbook.comwikipedia.orgacs.org This structure consists of a layered arrangement where Yb³⁺ ions occupy one-third of the octahedral interstices within a close-packed framework of chloride ions. wikipedia.org
While the primary crystal form is the AlCl₃-type monoclinic structure, research on related lanthanide borohydride (B1222165) complexes involving ytterbium has indicated the possibility of polymorphic transitions. For instance, a complex involving Yb showed a potential polymorphic transition at approximately 54°C before melting. mdpi.com Although this is not a direct study of YbCl₃, it suggests the potential for polymorphism in ytterbium compounds under certain conditions. The study of phase transitions in materials like CsPbI₃, where YbCl₃ is used as an additive, also highlights how temperature and composition can induce structural changes from cubic to orthorhombic phases, though this is an indirect observation related to the perovskite material itself. researchgate.net
Coordination Environment of Ytterbium(III) Centers
In the anhydrous form, the Ytterbium(III) ion (Yb³⁺) is six-coordinate, surrounded by six chloride anions in a distorted octahedral geometry. acs.org The YbCl₆ octahedra are linked by sharing edges with adjacent octahedra, forming the characteristic layered structure. wikipedia.org The valence electron configuration of Yb³⁺ is 4f¹³, which, along with its ionic size, plays a crucial role in its coordination chemistry and catalytic behavior. wikipedia.org The relatively small size of the Yb³⁺ ion, a result of the lanthanide contraction, influences its coordination preferences. wikipedia.org While the most common coordination for anhydrous YbCl₃ is octahedral, other coordination numbers and geometries are observed in different ytterbium complexes, depending on the ligands involved. acs.orgrsc.org
Unit Cell Parameters and Lattice Dynamics
The crystal structure of anhydrous YbCl₃ belongs to the monoclinic crystal system with the space group C2/m. chemicalbook.comwikipedia.org The unit cell parameters have been determined through X-ray diffraction studies.
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | chemicalbook.comresearchgate.net |
| Space Group | C2/m | chemicalbook.com |
| a | 6.723 Å (± 0.02) | researchgate.net |
| b | 11.640 Å (± 0.02) | researchgate.net |
| c | 6.379 Å (± 0.02) | researchgate.net |
| α | 90° | researchgate.net |
| β | 110.45° | researchgate.net |
| γ | 90° | researchgate.net |
| Volume (V) | 499.19 ų | researchgate.net |
Note: Another source provides slightly different lattice constants: a = 0.673 nm, b = 1.165 nm, c = 0.638 nm, and β = 110.4°. chemicalbook.com
Structural Analysis of this compound Hydrates
When exposed to moisture, anhydrous this compound readily forms hydrates, with the hexahydrate, YbCl₃·6H₂O, being the most common and well-characterized form. made-in-china.comscbt.com
Determination of Hydration States and Water Molecule Coordination
The crystal structure of this compound hexahydrate reveals that it is not a simple salt containing six lattice water molecules. Instead, it is a complex salt with the formula [YbCl₂(H₂O)₆]Cl. nih.goviucr.orgresearchgate.net In this structure, the Ytterbium(III) ion is at the center of a cationic complex. nih.goviucr.org
The coordination number of the Yb³⁺ ion in the hexahydrate is eight. nih.govresearchgate.net The coordination sphere consists of six water molecules and two chloride ions. nih.govresearchgate.net This arrangement forms a distorted square antiprism around the central metal ion. nih.govresearchgate.net The remaining chloride ion acts as a counter-anion to balance the charge of the [YbCl₂(H₂O)₆]⁺ complex cation. nih.goviucr.orgresearchgate.net Neutron scattering studies on aqueous solutions of Yb(ClO₄)₃ also support an eight-coordination number for the hydrated Yb³⁺ ion. aip.org Studies on the related Yttrium(III) ion in aqueous chloride solutions similarly show an eight-coordinate aqua-ion, [Y(H₂O)₈]³⁺, with a square antiprismatic geometry. rsc.org
Intermolecular Interactions and Hydrogen Bonding Networks
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2/c | iucr.org |
| a | 7.8158 (11) Å | nih.goviucr.org |
| b | 6.4651 (3) Å | nih.goviucr.org |
| c | 12.7250 (18) Å | nih.goviucr.org |
| β | 131.45 (2)° | nih.goviucr.org |
| Volume (V) | 481.92 (16) ų | nih.goviucr.org |
| Formula Units (Z) | 2 | nih.govresearchgate.net |
Crystal Structures of this compound Coordination Complexes
The coordination chemistry of this compound is characterized by its ability to form a wide array of adducts with various ligands, leading to diverse structural motifs. The Yb³⁺ ion, a member of the later lanthanides, exhibits a smaller ionic radius due to the lanthanide contraction, which significantly influences its coordination preferences, typically favoring coordination numbers from 6 to 8.
This compound forms crystalline adducts with a range of neutral and anionic ligands, showcasing remarkable structural versatility. The nature of the coordinating ligand dictates the resulting coordination number and geometry of the ytterbium center.
Simple hydrated forms, such as this compound hexahydrate, have been structurally characterized as [YbCl₂(H₂O)₆]Cl. testbourne.comresearchgate.netornl.govnih.gov In this complex, the ytterbium ion is eight-coordinate, bonded to two chloride ions and six water molecules in a distorted square antiprism geometry. testbourne.comornl.govnih.govwikipedia.org
With ethereal solvents like tetrahydrofuran (THF), various solvates can be isolated. Monomeric structures such as mer-octahedral [YbCl₃(thf)₃] have been identified. cambridge.org The formation of different THF adducts can be sensitive to reaction conditions. For instance, prolonged treatment of [YbCl₃(thf)₃] with pentane (B18724) can yield dinuclear species like [YbCl₃(thf)₂]₂. cambridge.org Adducts with other solvents like 1,2-dimethoxyethane (B42094) (dme) and acetonitrile (B52724) (MeCN) also exist, leading to structures such as the seven-coordinate, pentagonal-bipyramidal [YbCl₃(dme)₂] and the unusual ionic complex [YbCl₂(MeCN)₅]₂[Yb₂Cl₈(MeCN)₂]. cambridge.org
Coordination with more complex organic ligands further expands this diversity. For example, with alkynylamidinate ligands, monomeric complexes like Cp₂Yb[(iPrN)₂C—C≡C—c-C₃H₅] have been synthesized, where the amidinate acts as a chelating ligand. cambridge.org In another example involving 7-azaindole-N-oxide (HL), a complex salt with the formula [YbCl₃(HL)₃][YbCl(HL)₅(H₂O)]₂Cl was formed, featuring both a six-coordinate, fac-octahedral Yb³⁺ center and a seven-coordinate, pentagonal bipyramidal Yb³⁺ center within the same crystal lattice. atlas.jp Similarly, complexes with bulky phosphine (B1218219) oxide ligands can result in seven-coordinate pentagonal bipyramidal geometries, as seen in [Yb(OPAd₂Bz)₂(H₂O)₄Cl]Cl₂. acs.org
Interactive Table 1: Summary of Selected this compound Adducts
| Complex Formula | Coordination Number | Geometry | Ligands | Reference |
|---|---|---|---|---|
| [YbCl₂(H₂O)₆]Cl | 8 | Distorted Square Antiprism | H₂O, Cl⁻ | testbourne.comnih.gov |
| [YbCl₃(thf)₃] | 6 | mer-Octahedral | THF, Cl⁻ | cambridge.org |
| [YbCl₃(dme)₂] | 7 | Pentagonal Bipyramidal | DME, Cl⁻ | cambridge.org |
| [YbCl(HL)₅(H₂O)]²⁺ in [YbCl₃(HL)₃][YbCl(HL)₅(H₂O)]₂Cl | 7 | Pentagonal Bipyramidal | 7-azaindole-N-oxide, H₂O, Cl⁻ | atlas.jp |
| [Yb(OPAd₂Bz)₂(H₂O)₄Cl]²⁺ | 7 | Pentagonal Bipyramidal | Phosphine oxide, H₂O, Cl⁻ | acs.org |
The final coordination geometry around the Yb³⁺ ion in its chloride complexes is a direct consequence of the steric and electronic properties of the bound ligands. The interplay between the size and electron-donating ability of the ligands and the small, hard nature of the Yb³⁺ cation determines the structural outcome. frontiersin.org
Steric Effects: The steric bulk of a ligand is a primary determinant of the coordination number. Small, weakly interacting ligands like water allow for a high coordination number, as seen in the eight-coordinate [YbCl₂(H₂O)₆]⁺ cation. testbourne.comnih.gov As the size of the ligand increases, the coordination number tends to decrease to avoid steric crowding. For example, coordination with the moderately bulky THF can lead to six-coordinate octahedral species like [YbCl₃(thf)₃]. cambridge.org Even larger ligands, such as multidentate organic molecules, will arrange to minimize steric hindrance, often resulting in specific, well-defined geometries. frontiersin.org The chelate effect, where polydentate ligands form stable 5- or 6-membered rings with the metal center, also plays a crucial role in stabilizing particular coordination geometries. frontiersin.org
Electronic Effects: The electronic properties of ligands, such as their electron-donating ability (basicity) and polarizability, also influence the structure. Stronger donor ligands can affect bond lengths and angles. While less commonly the primary driver compared to steric factors for lanthanides, electronic effects can be used to fine-tune structures. For instance, in a study of alkynylamidinate complexes, the cyclopropyl (B3062369) group was chosen specifically for its electron-donating ability to influence the amidinate ligand system electronically, rather than just sterically. cambridge.org The electronic structure of the Yb³⁺ ion itself (4f¹³) is characterized by strong relativistic and spin-orbit coupling effects, which are in turn influenced by the ligand field created by the coordinating atoms. researchgate.net This ligand field splitting provides detailed information on the coordination geometry and the nature of the metal-ligand interaction. researchgate.net
Beyond the primary coordination sphere, this compound complexes often engage in non-covalent interactions, such as hydrogen bonding, to form extended supramolecular architectures. These interactions are crucial in dictating the packing of molecules in the solid state.
A clear example is found in the crystal structure of [YbCl₂(H₂O)₆]Cl. In this compound, the coordinated water molecules act as hydrogen-bond donors, forming O-H···Cl hydrogen bonds with the uncoordinated chloride counter-ion. testbourne.comornl.govnih.govwikipedia.org These interactions link the cationic complexes and the anions into a three-dimensional network.
X-ray Diffraction Studies of this compound
X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of crystalline materials. anton-paar.com By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce the three-dimensional arrangement of atoms within a crystal lattice. fzu.cz
Powder X-ray diffraction (PXRD) is a rapid, non-destructive method used to identify crystalline phases and assess the purity of a bulk sample. ucmerced.eduncl.ac.uk The technique involves exposing a powdered sample, which contains a vast number of randomly oriented crystallites, to an X-ray beam. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid. malvernpanalytical.com
For this compound, PXRD is essential for confirming the correct crystalline phase and ensuring the absence of impurities, such as ytterbium oxides or other halide phases. researchgate.net The diffraction pattern of a YbCl₃ sample can be compared against standard patterns from reference databases, like the Crystallography Open Database (COD) or the International Centre for Diffraction Data (ICDD), to confirm its identity. ucmerced.eduncl.ac.uk Studies on materials like YbCl₃ often show diffraction patterns with strong preferred orientation due to the layered nature of the crystals, where reflections from specific crystal planes (e.g., the 00l planes) are dominant. researchgate.net
Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a compound's crystal structure, including exact bond lengths, bond angles, and unit cell dimensions. fzu.czuhu-ciqso.es This technique requires a single, high-quality crystal.
Anhydrous this compound (YbCl₃) has been shown through single-crystal XRD to adopt a monoclinic crystal structure, isotypic with aluminum chloride (AlCl₃). researchgate.netmsu.edu The structure consists of Yb³⁺ ions octahedrally coordinated by six chloride ions. These octahedra share edges to form layers, resulting in a layered honeycomb-like arrangement.
SC-XRD is also invaluable for characterizing more complex systems involving YbCl₃ as a precursor. For instance, the structure of ytterbium chloride phenanthroline complexes has been determined, revealing a Yb atom coordinated by six Cl atoms. scientific.net In another example, the reaction of a precursor, [Yb(TPP)(H₂O)₃]Cl, yielded a monoporphyrinate ytterbium(III) complex, [Yb(TPP)(OQ)(H₂O)], whose seven-coordinate structure around the central ytterbium ion was definitively ascertained by single-crystal X-ray analysis. rsc.org
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |
| YbCl₃ | Monoclinic | C2/m | 6.74 | 11.66 | 6.38 | 110.4 | msu.edu |
| YbCl₃ | Monoclinic | - | 6.723 | 11.640 | 6.379 | 110.45 | researchgate.net |
| [Yb(TPP)(OQ)(H₂O)] | Monoclinic | P2₁/c | - | - | - | - | rsc.org |
| [YbCl₄]·[C₁₂H₈N₂]·(H₂O) | - | - | - | - | - | - | scientific.net |
Table 1: Selected Crystallographic Data for this compound and Related Complexes.
Vibrational Spectroscopy of this compound (Infrared and Raman)
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.gov These methods provide insight into chemical bonding, symmetry, and molecular structure by measuring the interaction of light with molecular vibrations.
In this compound systems, vibrational spectroscopy allows for the direct observation of stretching and bending modes involving the ytterbium ion. The gas-phase YbCl₃ molecule has been assigned a C₃ᵥ symmetry based on the observation of four active infrared vibrations. chemeurope.comwikipedia.org
In molten salt systems, such as YbCl₃-KCl, Raman spectroscopy has been used to identify the presence of octahedral [YbCl₆]³⁻ species. researchgate.netresearchgate.net A comparative analysis of YbCl₃-KCl and GdCl₃-KCl melts shows that the vibrational frequencies of the Yb-Cl bonds are at a higher frequency (around 280 cm⁻¹) compared to Gd-Cl bonds (248 cm⁻¹). researchgate.net This shift is attributed to the smaller ionic radius of Yb³⁺ (a result of the lanthanide contraction), which leads to stronger, more rigid bonds. researchgate.net
When Yb³⁺ is coordinated by organic ligands, new vibrational modes appear. Yb³⁺ vibronic sideband (VSB) spectroscopy, a technique that examines the weak vibrational features coupled to the primary electronic transition, can identify the ligands bound to the metal ion. pnas.org For example, the presence of a tyrosine ligand coordinating to Yb³⁺ can be inferred from VSBs at approximately 1510 cm⁻¹ (phenyl C=C stretch) and 1268 cm⁻¹ (C-O stretch). pnas.org
| System | Vibrational Mode | Frequency (cm⁻¹) | Technique | Ref |
| YbCl₃-KCl melt | Yb-Cl | ~280 | Raman | researchgate.net |
| Yb₂O₃-YbCl₃-KCl melt | Yb-O | ~447 | Raman | researchgate.net |
| YbCl₃·5BTZ Complex | Yb-Cl | 365 | IR | orientjchem.org |
| Yb³⁺-Tyrosine Complex | Phenyl C=C stretch | ~1510 | VSB | pnas.org |
| Yb³⁺-Tyrosine Complex | C-O stretch | ~1268 | VSB | pnas.org |
Table 2: Selected Vibrational Frequencies in this compound Systems.
When this compound is dissolved in water or other solvents, the solvent molecules coordinate to the Yb³⁺ ion, significantly influencing its vibrational spectrum. Raman spectroscopy is particularly powerful for studying these effects. In dilute aqueous solutions of YbCl₃, the Yb³⁺ ion is fully hydrated, forming an octaaqua ion, [Yb(H₂O)₈]³⁺. mdpi.com This species is characterized by a totally symmetric Yb-O breathing mode (ν₁) observed as a strongly polarized Raman band at 394 cm⁻¹. mdpi.com
The effect of hydration is clearly demonstrated by isotopic substitution. When YbCl₃ is dissolved in heavy water (D₂O), the ν₁ mode of the resulting [Yb(D₂O)₈]³⁺ complex shifts to a lower frequency of 376 cm⁻¹, consistent with the increased mass of the coordinating water molecules. mdpi.com Terahertz (THz) spectroscopy studies on aqueous YbCl₃ solutions have also pointed towards the formation of weak contact ion pairs at high concentrations, highlighting how solvation structure changes with ion concentration. researchgate.net The vibrational spectra of hydrated species show that as solvation layers increase, the spectral behavior approaches that of the bulk solvent. nih.gov
Electronic Absorption and Emission Spectroscopy of this compound Systems
Electronic spectroscopy investigates the transitions between electronic energy levels within an atom or molecule. For lanthanide ions like Yb³⁺, this involves transitions within the 4f electron shell. The Yb³⁺ ion has a 4f¹³ electronic configuration, which gives rise to a simple energy level diagram with a ²F₇/₂ ground state and a ²F₅/₂ excited state. cambridge.org
The absorption spectrum of Yb³⁺ is dominated by a group of transitions between these two levels, occurring in the near-infrared (NIR) region around 970-980 nm. rsc.orgresearchgate.net Because 4f-4f transitions are parity-forbidden, they generally have very low molar absorption coefficients. rsc.org However, in a complex, the crystal field from the surrounding ligands can break the symmetry and allow the transitions to occur, often splitting the levels into multiple Stark components. cambridge.orgoptica.org
For example, the absorption spectrum of hydrated ytterbium chloride hexahydrate (YbCl₃·6H₂O) at low temperatures shows sharp lines near 9700 Å (~10300 cm⁻¹) corresponding to transitions from Stark levels of the ground ²F₇/₂ state to Stark levels of the excited ²F₅/₂ state. optica.org Similarly, frozen dilute solutions of YbCl₃ exhibit two broad absorption lines in the NIR, with a separation that reveals the Stark splitting of the excited ²F₅/₂ level. cambridge.org
Upon excitation, Yb³⁺ complexes can exhibit characteristic NIR emission. All complexes typically show emission centered around 974-980 nm, corresponding to the ²F₅/₂ → ²F₇/₂ transition. rsc.org The precise structure of the emission spectrum, including the number of peaks and their sharpness, is highly sensitive to the coordination environment of the Yb³⁺ ion. rsc.orgchemrxiv.org For instance, a ferrocene-supported ytterbium complex, (thiolfan)YbCl(THF), displays an exceptionally narrow absorption linewidth in solution, indicating the f-f transitions are well-protected from the solvent environment. denison.edu
| System | Transition | Wavelength (nm) / Wavenumber (cm⁻¹) | Spectroscopy Type | Ref |
| YbCl₃·6H₂O | ²F₇/₂ → ²F₅/₂ | ~970 nm | Absorption | optica.org |
| Frozen YbCl₃ solution (20 K) | ²F₇/₂ → ²F₅/₂ (Stark component 1) | 10255 cm⁻¹ | Absorption | cambridge.org |
| Frozen YbCl₃ solution (20 K) | ²F₇/₂ → ²F₅/₂ (Stark component 2) | 10315 cm⁻¹ | Absorption | cambridge.org |
| [Yb(TPP)(GBI)(H₂O)] | ²F₅/₂ → ²F₇/₂ | 974 nm | Emission | rsc.org |
| Yb(CF₃SO₃)₃ in D₂O | ²F₅/₂ → ²F₇/₂ | ~975 nm | Emission (300K) | chemrxiv.org |
Table 3: Selected Electronic Transitions in this compound Systems.
f-f Transitions and Ligand Field Effects on Ytterbium(III) Ions
The electronic transitions within the 4f shell of the Ytterbium(III) ion are central to its spectroscopic signature. These f-f transitions are formally forbidden by the Laporte rule, resulting in characteristically low molar absorptivity. The primary transition occurs from the ²F₇/₂ ground state to the ²F₅/₂ excited state, typically observed in the near-infrared (NIR) region around 980 nm. denison.edu
High-resolution absorption spectroscopy, particularly at low temperatures (e.g., 77 K), can resolve these individual transitions, allowing for the experimental determination of the ligand field splitting pattern. chemrxiv.orgchemrxiv.org In a ferrocene-supported ytterbium complex, ((thiolfan)YbCl(THF)), an exceptionally narrow absorption linewidth of 0.625 ± 0.006 meV was observed in solution at room temperature, highlighting how a specific ligand environment can protect the f-f transitions from significant broadening. denison.edu This protection from the solvent environment is key to observing well-defined transitions. denison.edu
The absorption spectra of Yb³⁺ complexes, such as those with porphyrin-based ligands, show intense Soret and Q bands in the visible region, which belong to the ligand. nih.gov Excitation into these ligand bands can lead to sensitization of the Yb³⁺ emission through energy transfer. nih.gov However, the direct f-f absorption of the Yb³⁺ ion itself remains weak and is typically observed in the 880-950 nm range, with a stronger, characteristic absorption peak around 980 nm. denison.edu The environment, including the solvent and the specific ligands, influences the exact position and shape of these absorption bands. chemrxiv.org
Luminescence Properties and Quantum Yields in this compound Complexes
Ytterbium(III) complexes are known for their characteristic near-infrared (NIR) luminescence, which stems from the ²F₅/₂ → ²F₇/₂ electronic transition. nih.gov This emission is typically centered around 975-980 nm, with a spectral shape that reflects the ligand-field splitting of the ground and excited states. chemrxiv.orgchemrxiv.org The efficiency of this luminescence is quantified by the quantum yield (Φ), which is the ratio of emitted photons to absorbed photons.
Achieving high quantum yields in Yb³⁺ complexes is a significant challenge due to the easily quenched nature of the Yb³⁺ excited state by high-energy vibrations, particularly O-H, N-H, and C-H bonds in the ligand or solvent molecules. nih.govrsc.org A successful strategy to enhance quantum yields is to replace these high-vibrational energy oscillators with lower-energy C-D or C-F bonds. nih.govrsc.org
For example, Yb³⁺ complexes with β-fluorinated porphyrin and deuterated Kläui ligands have demonstrated exceptionally high quantum yields, with one complex reaching an unprecedented 63% in deuterated dichloromethane (B109758) (CD₂Cl₂). rsc.orgnih.gov This high efficiency is attributed to both effective energy transfer from the porphyrin antenna ligand (sensitization efficiency up to ~100%) and a significantly improved intrinsic quantum yield (up to 75%) due to the reduction of quenching vibrations. rsc.orgnih.gov
The luminescence quantum yield can be determined using a comparative method with a known standard, such as Yb(TPP)(Lₒₑₜ) (Φ = 2.4% in CH₂Cl₂). nih.govnih.gov The brightness of a luminescent probe, a product of its molar extinction coefficient (ε) and quantum yield (Φ), is a critical parameter for applications. The aforementioned highly efficient Yb³⁺ complex exhibits a brightness of approximately 190,000 M⁻¹cm⁻¹, making it one of the brightest NIR-emissive lanthanide complexes reported. nih.gov
The table below summarizes the quantum yields and observed lifetimes of several Ytterbium(III) complexes in different solvents.
| Complex | Solvent | Quantum Yield (Φ) (%) | Observed Lifetime (τ_obs) (μs) |
| [D₁₈]-1-Yb | CH₂Cl₂ | 25 | ~200 |
| [D₁₈]-1-Yb | CD₂Cl₂ | 63 | 714 |
| Yb-1 | DMSO | 9-23 | 84-249 |
| Yb-1 | H₂O | 5-13 | 56-173 |
| Yb(tta)₃DFQZ | Polymer Film | - | - |
| Yb(DPPDA)₂ | CHCl₃ | 0.46 | 105 |
Table compiled from data in references nih.govnih.govrsc.orgmdpi.com
This data clearly shows the significant impact of both the ligand architecture and the solvent environment on the luminescence properties of Ytterbium(III) complexes.
Time-Resolved Luminescence Spectroscopy of Excited States
Time-resolved luminescence spectroscopy is a powerful tool for investigating the dynamics of the Yb³⁺ excited state. By measuring the decay of the luminescence intensity over time after pulsed excitation, one can determine the excited-state lifetime (τ_obs). This lifetime is a crucial parameter, as it is directly related to the efficiency of the luminescence process. The observed lifetime is influenced by both radiative (k_r) and non-radiative (k_nr) decay rates.
The intrinsic or natural radiative lifetime (τ_rad) is an inherent property of the Yb³⁺ ion, while the non-radiative decay pathways are highly sensitive to the local environment. Non-radiative decay is often dominated by quenching from high-frequency vibrations (e.g., C-H, N-H, O-H) in the ligands or solvent molecules. nih.gov Therefore, longer observed lifetimes are generally indicative of a more protected coordination environment and lead to higher quantum yields.
For instance, Yb³⁺ complexes with β-fluorinated porphyrin ligands exhibit prolonged decay lifetimes, up to 249 µs in DMSO and 173 µs in water. nih.gov A particularly striking example is a Yb³⁺ complex sandwiched between an octafluorinated porphyrinate and a deuterated Kläui ligand, which shows a long lifetime of 714 µs in CD₂Cl₂. rsc.orgnih.gov This long lifetime is a direct consequence of minimizing vibrational quenching by replacing C-H bonds with C-D and C-F bonds. rsc.org
The relationship between the observed lifetime, radiative lifetime, and quantum yield can be expressed as: Φ = τ_obs / τ_rad
Time-resolved measurements can also provide insights into the presence of multiple emissive species or different coordination environments in solution. The decay kinetics can be mono-exponential, indicating a single emissive species, or multi-exponential, suggesting a more complex system. The long lifetimes of Yb³⁺ complexes (in the microsecond to millisecond range) are advantageous for applications like time-resolved fluorescence lifetime imaging (FLIM), as they allow for effective discrimination from short-lived background autofluorescence. nih.gov
| Complex System | Solvent/Medium | Observed Lifetime (τ_obs) | Notes |
| Yb³⁺ porphyrinates | CH₂Cl₂ | ~200 µs | - |
| Yb³⁺ porphyrinates | CD₂Cl₂ | ~700 µs | Deuteration significantly reduces quenching |
| Biocompatible Yb³⁺ complexes | DMSO | 84–249 µs | - |
| Biocompatible Yb³⁺ complexes | H₂O | 56–173 µs | Shorter lifetime due to O-H quenching |
| [Yb(tta)₃(H₂O)₂] | Toluene | - | Used as a standard for quantum yield measurements |
| Yb(DPPDA)₂ | CHCl₃ | 105 µs | - |
Table compiled from data in references nih.govmdpi.comnsf.govrsc.org
These studies demonstrate that engineering the ligand sphere to protect the Yb³⁺ ion is a key strategy for achieving long-lived, highly emissive complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Solutions and Adducts
NMR spectroscopy is a powerful technique for studying the structure and dynamics of this compound complexes in solution. The paramagnetic nature of the Yb³⁺ ion (with its unpaired f-electron) introduces significant shifts and line broadening in the NMR spectra of coordinated ligands, which can be exploited to gain detailed structural information.
Solution-State NMR Studies of this compound Complexes
In solution, Yb³⁺ complexes often yield well-resolved ¹H NMR spectra where each magnetically unique proton can be observed. acs.org The paramagnetic shifts, known as lanthanide-induced shifts (LIS), are the sum of two contributions: the contact shift (through-bond) and the pseudocontact (or dipolar) shift (through-space). The pseudocontact shift depends on the geometric position of the nucleus relative to the metal ion and the magnetic anisotropy of the complex, making it a valuable tool for determining the solution-state structure.
For example, ¹H NMR studies of the chiral ytterbium complex [Yb((S)-THP)]³⁺ have been used to investigate its structure in different solvents. rsc.org The analysis of paramagnetic contributions allowed for the determination of the solution structure of a dimeric species, [Yb((S)-H₂THP)]₂²⁺, revealing a structural rearrangement upon dimerization. rsc.org Similarly, high-resolution ¹H NMR spectra of Yb-HPDO3A in the presence of pyrene (B120774) or HPTS have provided direct evidence for the formation of supramolecular adducts. rsc.orgrsc.org The observation of new, shifted signals and changes in existing resonances upon addition of the guest molecule confirms the interaction. rsc.org
The choice of solvent can significantly impact the structure and NMR spectra of Yb³⁺ complexes. For some complexes, partial hydrolysis has been observed in protic solvents like methanol, leading to the formation of protonated ligand species. spindynamics.org Deuterated solvents are often used to avoid interference from proton signals and to study the stability of deuterated ligands within the complex. rsc.org It has been shown that for certain deuterated ligands, no H/D exchange occurs even in protonated solvents. rsc.org
| Yb(III) Complex/System | Solvent | Key NMR Findings |
| [Yb((S)-THP)]³⁺ | Non-protic solvents | Dimerizes to [Yb((S)-H₂THP)]₂²⁺; structure determined by paramagnetic shifts. rsc.org |
| Yb-HPDO3A + HPTS | Water | Formation of a supramolecular adduct confirmed by new signals and shifts. rsc.orgrsc.org |
| Yb complexes of Lpy | Methanol | Partial hydrolysis observed, complicating isolation of pure complexes. spindynamics.org |
| Yb-4 (deuterated ligand) | CH₃OH | No H/D exchange observed, confirming ligand stability. rsc.org |
Investigation of Ligand Exchange Dynamics
Dynamic NMR (DNMR) spectroscopy is employed to study the rates and mechanisms of ligand exchange processes in Ytterbium(III) complexes. These processes can range from fast conformational changes to slower intermolecular ligand exchange. The exchange rates influence the appearance of the NMR spectrum, with distinct signals for different species observed at slow exchange rates (on the NMR timescale) and averaged signals at fast exchange rates.
Variable-temperature (VT) NMR is a common technique used to study these dynamics. By changing the temperature, the rate of exchange can be manipulated. At the coalescence temperature, separate signals for exchanging species merge into a single broad peak, from which the exchange rate can be calculated.
Studies on heterochiral Yb³⁺ complexes, such as 1-Yb(het), have used VT-NMR to investigate the dynamics of both BINOLate and Li⁺ exchange. rsc.orgrsc.org The exchange rates were found to be independent of the complex concentration, indicating an intramolecular process. rsc.org This is in contrast to intermolecular exchange processes observed for other lanthanide complexes. rsc.org
Mass Spectrometry of this compound and Its Derivatives
Mass spectrometry (MS) is an essential analytical technique for the characterization of this compound and its derivatives, providing information on their molecular weight, stoichiometry, and structure. The distinct isotopic pattern of ytterbium allows for the unambiguous identification of Yb-containing species in a mass spectrum. cyberleninka.ru
Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for the analysis of coordination complexes from solution. It allows for the transfer of intact complex ions from the solution phase to the gas phase, enabling the determination of their composition. For instance, ESI-MS has been used to characterize Yb(III) coordination polymers, confirming the coordination structures. scispace.com In studies of Yb³⁺ complexes with chlorin (B1196114) e6 derivatives, MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometry was used to identify species such as [Yb(L1)₂]²⁺. cyberleninka.ru
Tandem mass spectrometry (MS/MS), which involves the fragmentation of selected ions, can provide structural insights. Collision-induced dissociation (CID) is a common fragmentation method. In the gas phase, YbCl₃ can form dimeric species like Yb₂Cl₆, which has been detected by electron impact (EI) mass spectrometry as the [Yb₂Cl₅]⁺ fragment. wikipedia.org
The analysis of Yb³⁺ complexes with thiacalix acs.orgarene ligands by MALDI-TOF (Time-of-Flight) mass spectrometry has revealed the formation of both monomeric and dimeric complex forms in solution. mdpi.com The observed species included ions corresponding to [L²⁻ + Yb³⁺ + 2DMF + H₂O]⁺ and dimeric forms like [2L²⁻ + 2Yb³⁺ + DMF + H⁺]⁺. mdpi.com This demonstrates the power of MS in identifying the various stoichiometries present in a complex solution equilibrium.
Mass spectrometry is also used in conjunction with other techniques. For example, YbCl₃ has been used as a tracer in digestion studies, where its concentration is quantified by inductively coupled plasma mass spectrometry (ICP-MS) with high sensitivity. wikipedia.org
| Compound/System | Ionization Method | Key Findings |
| YbCl₃ (gas phase) | Electron Impact (EI) | Detection of dimeric species, e.g., [Yb₂Cl₅]⁺. wikipedia.org |
| Yb(III)-TIAPy (coordination polymer) | ESI-MS | Confirmed coordination structure. scispace.com |
| Yb complexes with chlorin e6 | MALDI-MS | Identification of species like [Yb(L1)₂]²⁺. cyberleninka.ru |
| Yb³⁺ with thiacalix acs.orgarene ligands | MALDI-TOF MS | Revealed formation of both monomeric and dimeric complexes. mdpi.com |
| Styrene oxide + 3-butyn-1-ol (B147353) with YbCl₃ | Waters G2-XS QTof MS | Characterization of the resulting 4-chloro-5,6-dihydro-2H-pyran derivatives. orientjchem.orgorientjchem.org |
Identification of Coordination Species in Solution or Gas Phase
Spectroscopic methods are essential for identifying the various coordination species that this compound forms in solution and in the gas phase. The coordination number and geometry are influenced by the surrounding medium, leading to distinct spectroscopic signatures.
In solution, the Yb³⁺ ion readily forms solvate complexes with solvent molecules. The nature of these solvates has been investigated using techniques such as absorption and luminescence spectroscopy. chemrxiv.org Studies have shown that in solvents like water, methanol, and N,N-dimethylformamide, Ytterbium(III) typically forms an eight-coordinated species with a square anti-prismatic coordination geometry. chemrxiv.org However, in other solvents such as dimethyl sulfoxide (B87167) (DMSO), the speciation is found to be more complex. chemrxiv.org The absorption maxima for some complexes are close to that of the aquated Yb³⁺ ion, suggesting a similar symmetry in the immediate coordination sphere. researchgate.net In more complex solvent systems, such as deep eutectic solvents, the coordination environment is highly dependent on the specific components of the solvent. nih.gov
In the gas phase, the characterization of this compound is challenging due to its tendency to form various species. Thermodynamic properties are difficult to determine because the compound can disproportionate to form complexes like [YbCl₆]³⁻ or dimerize. wikipedia.orgchemeurope.com Electron impact (EI) mass spectrometry has been instrumental in identifying these gas-phase species, confirming the existence of dimers (Yb₂Cl₆). wikipedia.orgchemeurope.com
Table 1: Identified Coordination Species of Ytterbium(III) in Solution
| Solvent | Coordination Number | Geometry | Reference |
| Water (D₂O) | 8 | Square Anti-prismatic | chemrxiv.org |
| Methanol (MeOH-d4) | 8 | Square Anti-prismatic | chemrxiv.org |
| N,N-dimethylformamide (DMF) | 8 | Square Anti-prismatic | chemrxiv.org |
| Dimethyl sulfoxide (DMSO-d6) | Complex Speciation | Not specified | chemrxiv.org |
Table 2: Identified Coordination Species of this compound in the Gas Phase
| Species | Formula | Detection Method | Reference |
| Dimer | Yb₂Cl₆ | Electron Impact Mass Spectrometry | wikipedia.org, chemeurope.com |
| Hexachloride Complex | [YbCl₆]³⁻ | Inferred from gas-phase measurements | wikipedia.org, chemeurope.com |
Fragmentation Patterns and Structural Information
Mass spectrometry is a key technique for studying the fragmentation of gas-phase ions, providing structural clues about the parent molecule. For an inorganic compound like this compound, these patterns differ significantly from those of organic molecules.
The gas-phase analysis of this compound by electron impact (EI) mass spectrometry has revealed specific fragmentation pathways. When the dimer species, Yb₂Cl₆, is subjected to electron impact, it has been observed to fragment into the (Yb₂Cl₅)⁺ ion. wikipedia.orgchemeurope.com This detection confirms the presence of the dimeric form in the gas phase. Obtaining detailed fragmentation data is complicated by the myriad of low-lying f-d and f-f electronic transitions inherent to the Yb³⁺ ion. wikipedia.orgchemeurope.com
Structural information is also derived from other spectroscopic techniques. In the solid state, X-ray diffraction (XRD) shows that YbCl₃ has a monoclinic crystal structure. researchgate.net For the gas phase, a C₃ᵥ symmetry has been assigned to the YbCl₃ molecule based on the observation of four active infrared vibrations. wikipedia.orgchemeurope.com In solution, the ligand field splitting, observed through optical spectra, provides direct information about the coordination geometry of the Yb³⁺ solvates. chemrxiv.org For instance, the absorption spectrum of hydrated ytterbium chloride (YbCl₃·6H₂O) at low temperatures shows sharp lines around 9700 Å, which are transitions between Stark components of the ²F₇/₂ and ²F₅/₂ levels of the Yb³⁺ ion, split by the crystal field. optica.org
Table 3: Spectroscopic and Structural Data for this compound
| Property | Value/Observation | Technique | Reference |
| Crystal Structure (Solid) | Monoclinic | X-ray Diffraction (XRD) | researchgate.net |
| Gas-Phase Symmetry | C₃ᵥ | Infrared Spectroscopy | wikipedia.org, chemeurope.com |
| Major Mass Spec Fragment | (Yb₂Cl₅)⁺ | Electron Impact Mass Spectrometry | wikipedia.org, chemeurope.com |
| Absorption Transition (Hydrate) | ~9700 Å (²F₇/₂ → ²F₅/₂) | Absorption Spectroscopy | optica.org |
| Coordination Geometry (in H₂O, MeOH, DMF) | Square Anti-prismatic | Optical Spectroscopy & DFT | chemrxiv.org |
Compound Names
Coordination Chemistry and Chemical Reactivity of Ytterbium Iii Chloride
Lewis Acidity of Ytterbium(III) Chloride
This compound is recognized as a potent Lewis acid, a characteristic that underpins its widespread use as a catalyst in organic synthesis. wikipedia.orgchemeurope.com This acidity stems from the properties of the Ytterbium(III) ion (Yb³⁺), which, due to the lanthanide contraction, possesses a small ionic radius and a high charge density. wikipedia.orgchemeurope.com The Yb³⁺ ion has a valence electron configuration of 4f¹³5s²5p⁶, and its tendency to accept electron pairs to complete its orbitals contributes to its Lewis acidic character. wikipedia.orgchemeurope.com
Quantification of Lewis Acidity Parameters
The Lewis acidity of a compound can be quantified using various experimental and computational methods, such as the Gutmann-Beckett method, which involves measuring the ³¹P NMR chemical shift of a probe molecule like triethylphosphine (B1216732) oxide (Et₃PO) upon interaction with the Lewis acid. acs.orgmagritek.com Another common scale is based on the computationally derived Fluoride (B91410) Ion Affinity (FIA). wikidoc.orgnih.gov
While these methods are well-established, specific quantitative values for anhydrous this compound are not prominently available in surveyed literature. Its Lewis acidity is more frequently demonstrated and ranked by its catalytic efficacy in various chemical transformations. For instance, in the decarboxylative Aldol reaction, YbCl₃ shows significantly higher catalytic activity compared to other common Lewis acids, highlighting its effectiveness. chemeurope.com
| Metal Salt (Lewis Acid) | % Yield |
|---|---|
| FeCl₃ | 40 |
| ZnCl₂ | 68 |
| CuCl₂ | 40 |
| LaCl₃ | 60 |
| YbCl₃ | 93 |
Comparative Studies with Other Lanthanide Lewis Acids
The Lewis acidity of lanthanide ions generally increases across the series from Lanthanum (La) to Lutetium (Lu). This trend is a direct consequence of the lanthanide contraction, which leads to a decrease in ionic radius and an increase in effective nuclear charge, making the heavier lanthanide ions stronger electron pair acceptors. nih.govwikipedia.org Ytterbium, being a late lanthanide, is thus one of the more Lewis acidic metals in the series.
This trend is reflected in the catalytic performance and binding affinities of their complexes.
Catalysis: In the mono-acetylation of meso-1,2-diols, YbCl₃ provides the fastest catalysis (2 hours), although with lower selectivity (50%) compared to the larger and less Lewis acidic CeCl₃ (23 hours, 85% selectivity). chemeurope.com In other reactions, such as the acetylation of phenethyl alcohol, Ytterbium(III) tosylate, a derivative of Yb³⁺, was found to be a superior catalyst to this compound. kuleuven.be
Binding Affinity: A study of lanthanide receptors for phosphate (B84403) showed a continuous and steep increase in binding affinity from La(III) to Lu(III). nih.gov This directly correlates with the increasing Lewis acidity across the series, placing the Yb(III) receptor among those with the highest affinity for the phosphate guest. nih.gov
| Comparison Metric | Observation | Inference on YbCl₃ Lewis Acidity | Source |
|---|---|---|---|
| Ionic Radius (Lanthanide Contraction) | Ionic radius decreases from La³⁺ to Lu³⁺. Yb³⁺ is one of the smallest lanthanide ions. | High Lewis acidity relative to early and mid-lanthanides. | wikipedia.orgchemeurope.comwikipedia.org |
| Catalytic Rate (Acetylation) | YbCl₃ is significantly faster than CeCl₃. | Stronger Lewis acid, leading to faster activation of substrates. | chemeurope.com |
| Phosphate Binding Affinity | Affinity for phosphate increases across the lanthanide series, with Yb(III) showing high affinity. | Strong electrostatic interaction, confirming high Lewis acidity. | nih.gov |
Complex Formation with Various Ligands
As a hard Lewis acid, the Yb³⁺ ion preferentially coordinates with hard donor atoms, most notably oxygen and nitrogen. The coordination number in its complexes is typically high, commonly 8 or 9, leading to various coordination geometries such as the distorted square antiprism seen in its hexahydrate form, [YbCl₂(H₂O)₆]Cl. nih.gov
Oxygen Donor Ligands (e.g., Ketones, Ethers, Alcohols, Carboxylates, Beta-diketones, Crown Ethers)
This compound readily forms complexes with a wide range of oxygen-containing ligands.
Ketones and Ethers: The catalytic role of YbCl₃ in reactions like the Aldol condensation implies coordination with ketone enolates. chemeurope.com It also forms stable adducts with ethers like tetrahydrofuran (B95107) (THF), such as in the complex [(DIPPh)₂nacnac]YbCl₂(THF)₂. researchgate.net
Alcohols and Water: YbCl₃ forms alcoholates, typically with the stoichiometry YbCl₃·3ROH. In aqueous solutions, it exists as a hydrated complex, [YbCl₂(H₂O)₆]Cl, where water molecules are directly coordinated to the metal center. nih.gov
Carboxylates: Carboxylate ligands form a variety of complexes with Yb(III), with coordination modes that can be monodentate, bidentate, or bridging, leading to the formation of metal-organic frameworks. nih.gov
Beta-diketones: These ligands form stable chelate complexes with Yb(III), such as [Yb(β-diketonate)₃]. These complexes are of significant interest due to their strong near-infrared (NIR) luminescence.
Crown Ethers: Yb(III) forms complexes with macrocyclic polyethers like 18-crown-6. A complex with the formula Yb(H₂O)₃(18-crown-6)₃ has been synthesized and characterized, demonstrating that the Yb³⁺ ion can be encapsulated by the crown ether ligand.
Phosphine (B1218219) Oxides: As hard oxygen donors, phosphine oxides form stable complexes with YbCl₃. Bidentate phosphine oxides like bis(diphenylphosphino)methane (B1329430) dioxide (dppmO₂) can form complexes such as [Yb(dppmO₂)₃Cl]Cl₂·H₂O.
| Ligand Type | Example Complex Formula / Description | Source |
|---|---|---|
| Water | [YbCl₂(H₂O)₆]Cl | nih.gov |
| Alcohols | YbCl₃·3ROH | |
| Ethers | YbCl₃(THF)₃ | denison.edu |
| Carboxylates | Forms metal-organic frameworks. | nih.gov |
| Beta-diketones | [Yb(β-diketonate)₃(H₂O)₂] | |
| Crown Ethers | [Yb(H₂O)₃(18-crown-6)]³⁺ | |
| Phosphine Oxides | [Yb(dppmO₂)₃(H₂O)]Cl₃ |
Nitrogen Donor Ligands (e.g., Amines, Pyridines, Macrocyclic Ligands, Schiff Bases)
This compound also displays extensive coordination chemistry with nitrogen-donor ligands.
Amines and Pyridines: It forms complexes with simple amines and pyridine-based ligands. For example, complexes with pyridine-bis(oxazoline) (pybox) ligands have been employed as catalysts in asymmetric synthesis.
Macrocyclic Ligands: A variety of complexes have been synthesized with hexaaza and tetraaza macrocyclic ligands. These complexes are often designed for applications in bioimaging and sensing, leveraging the unique luminescent properties of the Yb³⁺ ion.
Schiff Bases: Bidentate and polydentate Schiff base ligands readily form stable, often octahedral, complexes with YbCl₃, such as [Yb(L)(H₂O)₂Cl₂]Cl, where L is a bidentate Schiff base.
Sulfur and Phosphorus Donor Ligands
Consistent with its classification as a hard Lewis acid, the Yb³⁺ ion has a lower affinity for softer donor atoms like sulfur and phosphorus compared to oxygen and nitrogen. Consequently, complexes with these ligands are less common.
Sulfur Donor Ligands: While less favored, coordination to sulfur donors is possible. The synthesis of a homoleptic ytterbium(III) thiolate complex, [Li(tmeda)]₃[Yb(SBuᵗ)₆], from YbCl₃ has been reported. capes.gov.br Additionally, a dinuclear complex, [(thiolfan)YbCl]₂, features coordination between Yb(III) and a thiomethylenephenoxy ligand. denison.edu There is also evidence that YbCl₃ can interact with and displace thiol ligands from gold surfaces, implying the formation of Yb-S bonds. worktribe.com
Phosphorus Donor Ligands: Complexes of YbCl₃ with P-donor phosphine ligands (PR₃) are notably rare in the literature. The hard Yb³⁺ ion strongly prefers coordination with the hard oxygen atom in phosphine oxides (R₃P=O) over the soft phosphorus atom in phosphines. This preference is so pronounced that phosphine ligands can be oxidized to phosphine oxides, which then coordinate to the metal. The vast majority of "phosphine" complexes of ytterbium reported are, in fact, phosphine oxide complexes.
Halide and Pseudohalide Ligands
This compound serves as a versatile precursor for the synthesis of a variety of anionic halide and pseudohalide complexes. The coordination environment of the Yb(III) ion in these complexes is highly dependent on the nature of the ligands, the solvent system, and the stoichiometry of the reactants.
With chloride ions, Ytterbium(III) can form complex anions, most notably the hexachloro-ytterbate(III) anion, [YbCl₆]³⁻. The formation of this slightly distorted octahedral species has been identified in ionic liquids and crystalline salts. For instance, in the ionic liquid 1-butyl-3-methylimidazolium chloride ([C₄mim][Cl]), spectroscopic data suggest that the Yb(III) ion is coordinated by six chloride anions, forming a [YbCl₆]³⁻ complex. The first coordination sphere is completed by these six chlorides, while the second coordination sphere consists of the surrounding [C₄mim]⁺ cations.
In aqueous solutions, the formation of chloro-complexes is generally weak. Studies have indicated the presence of a 1:1 chloro-complex, [Yb(H₂O)ₙCl]²⁺, in concentrated aqueous YbCl₃ solutions, though this complex diminishes rapidly upon dilution. In contrast, in the presence of other halides like bromide, evidence for inner-sphere complex formation in aqueous solution is absent, highlighting the specific role of the chloride ion. The hydrated crystalline form of this compound itself features coordinated chloride ions, with the structure determined as [YbCl₂(H₂O)₆]⁺Cl⁻, where the Yb(III) center is eight-coordinate with a distorted square antiprismatic geometry. nih.govresearchgate.net
This compound also reacts with pseudohalide ligands like thiocyanate (B1210189) (SCN⁻) and cyanide (CN⁻) to form a range of complexes. The thiocyanate ion can coordinate to Yb(III) to form various heteroleptic complexes, often with solvent molecules completing the coordination sphere. For example, oxidation of an Yb(II) thiocyanate precursor can lead to Ytterbium(III) species such as [Yb(NCS)₄(thf)₃]⁻ anions. tennessee.edu In these complexes, the thiocyanate ligand typically binds through the nitrogen atom (isothiocyanate). The coordination number in such complexes can vary, with seven and eight-coordinate monomers being common. tennessee.edu The cyanide ligand can also participate in forming Ytterbium(III) complexes, often in the context of polynuclear or framework materials, such as in {[YbIII(3-pyridone)₂(H₂O)₂][CoIII(CN)₆]}, where cyanide acts as a bridging ligand. aip.org
Stoichiometry and Stability Constants of this compound Complexes in Solution
The complexation of Ytterbium(III) ions originating from this compound with various ligands in solution has been a subject of quantitative study to determine the stoichiometry and stability of the resulting species. These parameters are crucial for understanding the behavior of Yb(III) in different chemical environments.
In simple aqueous chloride solutions, Ytterbium(III) forms relatively weak complexes with chloride ions. Studies suggest the formation of a 1:1 complex, likely [YbCl(H₂O)ₓ]²⁺. jeeng.net The instability constant for this chloro complex has been calculated, indicating its limited stability in aqueous media. researchgate.net The presence of chloride was found to be less significant for complexation compared to perchlorate (B79767) media at concentrations below 1.0 mol kg⁻¹, but its influence becomes more pronounced at higher NaCl concentrations. geochemsoc.org
| Medium | Temperature (°C) | β₁ ([Yb(glut)]²⁺) | β₂ ([Yb(glut)₂]⁺) |
|---|---|---|---|
| Aqueous | 25 | 40 | 130 |
| Aqueous | 35 | 36 | 122 |
| 40% Methyl Cyanide | 25 | 450 | 6200 |
| 40% Methyl Cyanide | 35 | 255 | 2200 |
Data sourced from Zutshi & Gupta (1977). psu.edu
The stoichiometry of Yb(III) complexes can also be influenced by the ligand structure and reaction conditions. With the multidentate ligand 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine (TPTZ), a 1:1 metal-to-ligand complex, [Yb(TPTZ)Cl(H₂O)₄]Cl₂, is formed even when YbCl₃ is in excess. mdpi.com Similarly, reactions with aromatic N-donors like 1,10-phenanthroline (B135089) typically yield complexes with a general formula of [YbL₂Cl₃]. researchgate.net These findings illustrate that while this compound can form simple halide adducts, its coordination chemistry in solution is dominated by the formation of more stable complexes with multidentate organic ligands, with stoichiometries dictated by the ligand's denticity and steric factors.
Solvation and Solvatochromism of this compound in Non-Aqueous Media
The interaction of this compound with non-aqueous solvents leads to the formation of various solvated complexes, where the solvent molecules directly coordinate to the Yb³⁺ ion. The stoichiometry and structure of these solvates are highly dependent on the specific solvent and the ionic radius of ytterbium.
In oxygen-donor solvents like tetrahydrofuran (THF), a remarkable diversity of structural types has been identified. The specific complex formed depends not only on the lanthanide ion but also on reaction conditions and stoichiometry. For this compound, several distinct THF solvates have been characterized through X-ray crystallography. These structures reflect a general trend of decreasing coordination number across the lanthanide series.
Table 2: Characterized THF Solvates of this compound
| Stoichiometric Formula | Structural Formula | Coordination Number | Geometry Description |
|---|---|---|---|
| YbCl₃(thf)₂.₅ | [YbCl₂(thf)₅]⁺[YbCl₄(thf)₂]⁻ | 7 (cation), 6 (anion) | Ionic structure with a seven-coordinate cation and a six-coordinate anion |
| YbCl₃(thf)₂ | [Cl₂(thf)₂Yb(μ-Cl)₂Yb(thf)₂Cl₂] | 6 | Dimeric structure with bridging chlorides |
| YbCl₃(thf)₃ | mer-[YbCl₃(thf)₃] | 6 | Monomeric octahedral complex |
In other non-aqueous solvents, different coordination environments are observed. In dimethyl sulfoxide (B87167) (DMSO), Yb³⁺ is typically eight-coordinated, forming a square antiprismatic geometry. nih.gov When YbBr₃ is dissolved in DMSO, all bromide ions are displaced from the inner coordination sphere, resulting in the formation of the [Yb(DMSO)₈]³⁺ complex ion. iucr.orgnih.gov In acetonitrile (B52724) (MeCN), this compound can form a unique ionic complex with the formula [YbCl₂(MeCN)₅]₂[Yb₂Cl₈(MeCN)₂], which contains both pentagonal-bipyramidal cations and dinuclear octahedral anions.
While extensive structural data on solvation exists, the phenomenon of solvatochromism—a pronounced change in color with solvent—is not a dominant feature for Yb(III) complexes. This is because the f-f electronic transitions of lanthanide ions are largely shielded from the ligand field by the outer 5s and 5p electrons. However, subtle shifts in absorption and emission spectra do occur depending on the solvent environment. These shifts, while not resulting in dramatic color changes, are invaluable for probing the coordination geometry and ligand-field splitting of the Yb³⁺ ion in solution. chemrxiv.org For example, studies on tris-dipicolinate ytterbium complexes have shown that the energy of charge-transfer states can be modulated by the solvent, which in turn affects the sensitization pathway for the Yb(III) near-infrared emission. nih.govacs.org
Redox Chemistry Involving this compound
Ytterbium is unique among the later lanthanides for its accessible +2 oxidation state, and this compound is a common precursor for the synthesis of Ytterbium(II) compounds. The reduction of Yb(III) to Yb(II) can be achieved through various chemical and electrochemical methods.
A historical and direct method for preparing Ytterbium(II) chloride (YbCl₂) is the high-temperature reduction of this compound (YbCl₃) with hydrogen gas. wikipedia.org 2 YbCl₃ + H₂ → 2 YbCl₂ + 2 HCl
This reaction yields the green, solid YbCl₂. Other reducing agents can also be employed. For example, reduction of Yb(III) to Yb(II) has been successfully carried out using magnesium powder in a mixed ethanol (B145695):dioxane solvent system. tennessee.edu Ytterbium(II) compounds are powerful reducing agents themselves and are generally unstable in aqueous solution, as they reduce water to produce hydrogen gas. wikipedia.orgsciencemadness.org Consequently, these reductions are typically performed under inert, anhydrous conditions.
In molten salt systems, the reduction of Yb(III) to Yb(II) can occur simply through thermal decomposition at elevated temperatures, where YbCl₃ is in equilibrium with YbCl₂ and chlorine gas. aip.org This equilibrium can be shifted towards Yb(II) by lowering the partial pressure of chlorine. aip.org
The synthesis of organometallic and coordination complexes of Yb(II) often starts from Yb(III) precursors, although direct reactions with ytterbium metal are also common. In some cases, the reduction of a Yb(III) complex can be achieved using alkali metal reductants to generate the corresponding Yb(II) species in situ for further reactions.
The redox behavior of the Yb(III)/Yb(II) couple has been extensively investigated using electrochemical techniques, particularly cyclic voltammetry. These studies provide fundamental data on the redox potentials, which are highly sensitive to the coordination environment and solvent.
In molten chloride salts, such as LiCl-KCl or NaCl-KCl-CsCl eutectics, the reduction of Yb(III) to Yb(II) is a well-defined, single-electron process. aip.orgresearchgate.netmdpi.comaip.org It is typically observed as a quasi-reversible or reversible wave in cyclic voltammograms. researchgate.netaip.org The subsequent reduction of Yb(II) to Yb(0) metal occurs at a much more negative potential, often outside the electrochemical window of the solvent system, meaning it is more negative than the reduction potential of the alkali metal cations of the salt. researchgate.netmdpi.com
Table 3: Yb(III)/Yb(II) Reduction Potentials for YbLMOM Complexes in DMF
| Complex | Overall Charge | Ered (V vs NHE) |
|---|---|---|
| YbL0MOM | 0 | -2.42 |
| YbL1MOM | +1 | -1.92 |
| YbL2MOM | +2 | -1.70 |
| YbL3aMOM | +3 | -1.55 |
| YbL3bMOM | +3 | -1.56 |
| YbL3cMOM | +3 | -1.60 |
Potentials measured in DMF with 0.1 M NBu₄ClO₄ electrolyte. Data sourced from D'Aléo et al. (2022). acs.org
The standard electrode potential for the Yb³⁺/Yb²⁺ couple in aqueous solution is estimated to be approximately -1.1 V vs SHE, reflecting the high reducing power of the Yb²⁺ ion in water. tennessee.eduwikipedia.org The electrochemical data from various media are critical for designing synthetic routes to Yb(II) compounds and for applications where the redox properties of ytterbium are exploited, such as in catalysis and materials science.
Catalytic Applications of Ytterbium Iii Chloride in Organic Synthesis
Ytterbium(III) Chloride as a Lewis Acid Catalyst in C-C Bond Forming Reactions
The capacity of this compound to function as a potent Lewis acid allows it to catalyze a range of crucial C-C bond-forming reactions. By coordinating to carbonyl groups or other electron-rich species, YbCl₃ enhances their electrophilicity, thereby promoting nucleophilic attack and enabling the construction of complex carbon skeletons.
The aldol and Mannich reactions are fundamental C-C bond-forming transformations that generate β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. The catalytic role of a Lewis acid like this compound in these reactions involves the activation of the aldehyde or imine electrophile. For the Mukaiyama aldol reaction, the Lewis acid activates the aldehyde for attack by a silyl enol ether. wikipedia.orgrsc.org Similarly, in the Mannich reaction, YbCl₃ can facilitate the formation of the electrophilic iminium ion from an aldehyde and an amine, which is then attacked by an enolizable ketone or other nucleophile. beilstein-journals.org
While specific and detailed studies focusing exclusively on this compound for these reactions are less common than for ytterbium triflate, its fundamental Lewis acidic properties support its potential application. For instance, YbCl₃ has been shown to be an effective catalyst for the related allylation of aldehydes with allyltrimethylsilane, a reaction that proceeds via activation of the aldehyde carbonyl group. doi.org This transformation affords valuable homoallylic alcohols in high yields.
Table 1: YbCl₃-Catalyzed Allylation of Aldehydes with Allyltrimethylsilane doi.org
| Entry | Aldehyde | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 16 | 95 |
| 2 | 4-Chlorobenzaldehyde | 16 | 98 |
| 3 | 4-Methoxybenzaldehyde | 16 | 99 |
| 4 | 2-Naphthaldehyde | 16 | 99 |
| 5 | Cinnamaldehyde | 16 | 92 |
| 6 | Cyclohexanecarboxaldehyde | 16 | 90 |
| 7 | Octanal | 16 | 85 |
Reactions were catalyzed by 10 mol% of anhydrous YbCl₃ in nitromethane at room temperature.
The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. Lewis acid catalysis is crucial for accelerating the reaction and controlling its stereoselectivity, particularly with unactivated dienes. Anhydrous this compound has been demonstrated to be a practical and efficient Lewis acid catalyst for the Diels-Alder reactions of various unactivated dienes with α,β-unsaturated ketones and aldehydes. tandfonline.com These reactions proceed at room temperature, offering high regio- and stereoselectivity. The catalyst is effective in moderate to excellent yields, using methylene chloride as the optimal solvent. tandfonline.com
The role of YbCl₃ is to coordinate with the carbonyl oxygen of the dienophile, lowering its LUMO energy and thereby accelerating the cycloaddition with the diene.
Table 2: YbCl₃-Catalyzed Diels-Alder Reaction of Dienes with Methyl Vinyl Ketone (MVK) tandfonline.com
| Entry | Diene | Product | Yield (%) |
|---|---|---|---|
| 1 | Isoprene | 4-Methyl-3-cyclohexenyl methyl ketone | 85 |
| 2 | 2,3-Dimethyl-1,3-butadiene | 3,4-Dimethyl-3-cyclohexenyl methyl ketone | 90 |
| 3 | Cyclopentadiene | 5-Acetyl-2-norbornene | 95 |
| 4 | 1,3-Cyclohexadiene | Bicyclo[2.2.2]oct-5-en-2-yl methyl ketone | 80 |
Reactions were run with 10 mol% YbCl₃ in CH₂Cl₂ at room temperature for 16 hours.
Friedel-Crafts reactions are essential for attaching alkyl and acyl substituents to aromatic rings. rsc.orgnih.gov Lewis acids play a central role by generating the carbocation or acylium ion electrophile. oup.com While many studies in this area employ ytterbium triflate, lanthanide chlorides, including YbCl₃, have also been utilized for Friedel-Crafts reactions. tandfonline.com The reaction involves the activation of an alkyl halide or acyl halide by YbCl₃ to generate a potent electrophile that is then attacked by the electron-rich aromatic ring. The use of YbCl₃ can offer a milder alternative to traditional, highly moisture-sensitive Lewis acids like AlCl₃.
The Michael addition, or conjugate addition, is a widely used method for forming C-C bonds through the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The catalytic function of a Lewis acid such as YbCl₃ is to activate the Michael acceptor by coordinating to its carbonyl group, making the β-carbon more electrophilic and susceptible to attack by a soft nucleophile. While Yb(OTf)₃ is a well-documented catalyst for this transformation, the principle of Lewis acid activation is directly applicable to YbCl₃. This type of catalysis is particularly useful for reactions involving less reactive substrates or for promoting reactions in environmentally benign solvents like water.
Epoxides and aziridines are valuable three-membered heterocyclic intermediates in organic synthesis. Their ring-opening with nucleophiles provides a direct route to 1,2-difunctionalized compounds, such as β-amino alcohols or β-substituted amines. This compound, acting as a Lewis acid, can catalyze these ring-opening reactions by coordinating to the heteroatom (oxygen or nitrogen), which polarizes the C-X bond and facilitates nucleophilic attack. mdpi.comnih.gov
This activation allows the reaction to proceed under milder conditions and can influence the regioselectivity of the nucleophilic attack. For instance, in the aminolysis of epoxides, the catalyst activates the epoxide ring, making it more vulnerable to attack by an amine. mdpi.com The choice of catalyst can be critical in directing the nucleophile to either the more or less sterically hindered carbon atom.
Catalysis of Heterocyclic Compound Synthesis
Beyond its role in fundamental C-C bond formations, this compound is an effective catalyst for the synthesis of more complex heterocyclic structures. Its ability to activate multiple functional groups allows for its use in multicomponent reactions and tandem processes, providing efficient access to valuable heterocyclic scaffolds.
A notable application is the solvent-free, one-step synthesis of 2-amino-4H-3,1-benzothiazines through a tandem addition-cyclization reaction. In this process, YbCl₃ catalyzes the reaction between ethyl o-aminocinnamate and various isothiocyanates. tandfonline.com With a low catalyst loading of just 2.5 mol%, the reaction proceeds efficiently at 50-70 °C to give high yields of the desired heterocyclic products. The catalytic activity of this compound in this transformation surpasses that of several other lanthanide and transition metal chlorides, such as GdCl₃, SmCl₃, LaCl₃, ZnCl₂, and FeCl₃. tandfonline.com
Table 3: YbCl₃-Catalyzed Synthesis of 2-Amino-4H-3,1-benzothiazines tandfonline.com
| Entry | R group of Isothiocyanate | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | 50 | 4 | 99 |
| 2 | p-Fluorophenyl | 50 | 4 | 91 |
| 3 | p-Chlorophenyl | 50 | 4 | 95 |
| 4 | m-Methoxyphenyl | 50 | 4 | 96 |
| 5 | p-Tolyl | 70 | 4 | 96 |
| 6 | o-Chlorophenyl | 70 | 4 | 96 |
| 7 | Cyclohexyl | 70 | 48 | 74 |
| 8 | Methyl | 70 | 4 | 91 |
Reactions were carried out under solvent-free conditions using 2.5 mol% YbCl₃.
Furthermore, ytterbium-based catalysts are employed in the Biginelli reaction, a three-component condensation used to synthesize dihydropyrimidines, which are pharmacologically important heterocycles. nih.govresearchgate.netthieme-connect.de The Lewis acid facilitates the key condensation steps, including the formation of an iminium intermediate that acts as the electrophile for the subsequent cyclization cascade.
Synthesis of Nitrogen, Oxygen, and Sulfur Heterocycles
This compound is an effective catalyst for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. rsc.org Its Lewis acidic nature allows it to catalyze condensation and cyclization reactions efficiently. wikipedia.org
One notable application is in the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines, which are precursors to indole (B1671886) alkaloids. The use of this compound as a catalyst can significantly enhance reaction yields and dramatically reduce reaction times from several days to under 24 hours. wikipedia.org
While specific examples detailing the synthesis of a broad range of N, O, and S-containing heterocycles using YbCl₃ are diverse, its utility is often compared to or used in conjunction with other lanthanide salts like ytterbium(III) triflate, which is known to catalyze the synthesis of numerous five- and six-membered heterocycles. researchgate.net The principle of Lewis acid catalysis by the Yb³⁺ ion is central to these transformations, activating carbonyls, imines, and other electrophiles toward nucleophilic attack, thereby facilitating the ring-forming step.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound and its derivatives have proven to be excellent catalysts for these reactions.
A prominent example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These compounds are of significant interest in medicinal chemistry. Research has shown that ytterbium-based catalysts can effectively promote this reaction, leading to high yields of the desired heterocyclic products. researchgate.nettandfonline.com The catalyst activates the aldehyde carbonyl group, facilitating the initial condensation steps and driving the reaction toward the cyclized product.
The table below summarizes the effectiveness of an ytterbium-based catalyst in the Biginelli reaction for synthesizing a series of DHPMs.
| Aldehyde (R group) | Product Yield (%) |
|---|---|
| C₆H₅ | 95 |
| 4-Cl-C₆H₄ | 96 |
| 4-CH₃-C₆H₄ | 94 |
| 4-NO₂-C₆H₄ | 92 |
| 3-NO₂-C₆H₄ | 93 |
Polymerization Reactions Catalyzed by this compound
This compound and its complexes are active catalysts in the field of polymer chemistry, particularly for polymerization reactions that proceed via ring-opening or coordination mechanisms.
Ring-Opening Polymerization (ROP)
Ring-opening polymerization (ROP) is a crucial method for synthesizing biodegradable and biocompatible polyesters from cyclic monomers like lactones and lactides. nih.gov this compound-based initiators have been developed for the ROP of ε-caprolactone (ε-CL). researchgate.net
For instance, β-diketiminato-supported monoaryloxo ytterbium chloride complexes have been shown to act as single-component initiators for the living ROP of ε-caprolactone. researchgate.net The polymerization exhibits "living" characteristics, meaning it proceeds with minimal chain termination or transfer. This allows for precise control over the polymer's molecular weight, which increases linearly with monomer conversion, and results in polymers with a narrow molecular weight distribution (polydispersity). researchgate.net The reaction kinetics show a first-order dependence on the monomer concentration. researchgate.net
Coordination Polymerization
In coordination polymerization, the monomer coordinates to a metal catalyst before being inserted into a growing polymer chain. Ytterbium(III) complexes have been investigated for this type of polymerization. While detailed studies focusing specifically on YbCl₃ for the polymerization of common olefins are less prevalent than for ROP, related ytterbium(III) complexes have shown catalytic activity. For example, certain Ytterbium(III) complexes with amido and indenyl ligands have been synthesized from YbCl₃ precursors and demonstrate the potential of Yb(III) centers to catalyze the polymerization of monomers like methyl methacrylate (MMA). acs.org
Furthermore, this compound itself can be a component in the synthesis of coordination polymers or metal-organic frameworks (MOFs), where the Yb³⁺ ion acts as a node to connect organic linkers, forming extended crystalline structures. nih.gov
Asymmetric Catalysis Mediated by Chiral this compound Complexes
The development of asymmetric catalysis, which favors the formation of one enantiomer of a chiral product over the other, is a cornerstone of modern organic synthesis. acs.org Chiral lanthanide complexes, including those of ytterbium, are of growing interest for their potential in enantioselective catalysis. rsc.org
Enantioselective Transformations
To achieve enantioselectivity, the ytterbium(III) ion is complexed with a chiral ligand. This creates a chiral environment around the Lewis acidic metal center, which can then differentiate between prochiral faces of a substrate or transition states leading to the two different enantiomers. rsc.orgnih.gov
These chiral ytterbium(III) complexes can be employed as catalysts in a variety of enantioselective transformations, including Diels-Alder reactions, Friedel-Crafts additions, and Mannich-type reactions. acs.orgnih.govfigshare.com The effectiveness of the catalysis depends on the structure of the chiral ligand and its coordination to the Yb³⁺ ion, which dictates the stereochemical outcome of the reaction. While specific performance data for YbCl₃-derived chiral catalysts can be highly reaction-dependent, the general principle involves creating a sterically defined active site that guides the approach of the reactants. nih.gov
The table below provides illustrative data for an asymmetric transformation catalyzed by a generic chiral Lewis acid metal complex, demonstrating the high levels of enantioselectivity that can be achieved.
| Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Indole + Acyl Imidazole | Friedel-Crafts Addition | 99 | 98 |
| Naphthol + β,γ-Unsaturated α-Ketoester | Friedel-Crafts Addition | 95 | 96 |
| Diene + Dienophile | Diels-Alder Reaction | 92 | 94 |
| Aldehyde + Silyl Ketene Acetal | Aldol Reaction | 88 | 91 |
Design of Chiral Ligands for Ytterbium(III) Catalysts
The development of asymmetric catalysis using ytterbium(III) complexes heavily relies on the rational design of chiral ligands. These ligands coordinate to the Yb(III) center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The design of these ligands often focuses on creating a well-defined and sterically hindered coordination sphere around the metal ion.
A notable success in this area is the development of a novel hexadentate amine phenol ligand for use with ytterbium triflate (Yb(OTf)₃), a compound often used alongside or in place of YbCl₃ due to its similar Lewis acidic properties. This catalyst system has been successfully applied to the highly enantioselective three-component Biginelli reaction, a crucial method for synthesizing dihydropyrimidines, which are compounds of significant pharmacological interest. The chiral ytterbium catalyst, formed in situ from Yb(OTf)₃ and the ligand, demonstrated remarkable efficiency, affording a wide range of optically active dihydropyrimidines in high yields and with excellent enantioselectivities under mild reaction conditions.
The effectiveness of this ligand is attributed to its ability to form a rigid and well-defined chiral pocket around the Yb(III) ion. This intricate coordination controls the trajectory of the approaching reactants, thereby dictating the stereochemistry of the product. The table below summarizes the performance of this ytterbium-based catalyst system in the asymmetric Biginelli reaction with various aldehydes.
| Aldehyde (R-CHO) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Benzaldehyde | 85 | 96 |
| 4-Chlorobenzaldehyde | 90 | 95 |
| 4-Nitrobenzaldehyde | 88 | 99 |
| 2-Naphthaldehyde | 82 | 94 |
| Phenylacetaldehyde | 73 | 80 |
Other classes of ligands, such as chiral macrocycles, have also been investigated. These ligands can create a confined equatorial coordination environment, leaving the axial sites of the Yb(III) ion available for substrate binding and activation. The exchange dynamics of these axial ligands can play a crucial role in the catalytic cycle.
Mechanistic Investigations of this compound Catalyzed Reactions
Understanding the mechanism of YbCl₃-catalyzed reactions is fundamental to optimizing reaction conditions and designing more efficient and selective catalysts. These investigations typically focus on identifying the true catalytic species and mapping the energetic landscape of the reaction pathway.
Identification of Active Catalytic Species
The precise nature of the active species, however, can be more complex than a simple solvated ion and is highly dependent on the reaction medium. In solution, YbCl₃ can coordinate with solvent molecules, ligands, or even counter-ions, all of which modulate its Lewis acidity and steric environment. For instance, studies in different Lewis acidic melts have shown that the coordination of Yb(II) (a related oxidation state) changes significantly, which in turn affects its electrochemical properties. doi.org In the gas phase, YbCl₃ has been observed to form more complex species, such as dimers (Yb₂Cl₆) or the hexachloro-ytterbate(III) anion ([YbCl₆]³⁻), suggesting that aggregation or complexation could be relevant under certain conditions. wikipedia.org
When chiral ligands are employed, the active species is the chiral metal-ligand complex itself. The coordination of the ligand to the Yb(III) center is what establishes the asymmetric environment necessary for enantioselective catalysis. The lability of ligands and their exchange rates with substrates are key parameters that influence the catalytic cycle. Spectroscopic and theoretical studies have been used to determine the coordination geometry of Yb³⁺ solvates, revealing that the coordination number and structure are solvent-dependent, which directly impacts the nature of the active catalytic center. chemrxiv.org
Reaction Pathways and Transition States
Elucidating the specific reaction pathways and characterizing the transition states in YbCl₃-catalyzed reactions provide deep insight into how these catalysts function. This is often achieved through a combination of experimental kinetics, isotopic labeling studies, and computational modeling using methods like Density Functional Theory (DFT).
While detailed DFT studies specifically for YbCl₃-catalyzed reactions are not extensively published, mechanistic proposals for closely related Yb(OTf)₃ systems offer valuable insights. For example, in a Yb(OTf)₃-catalyzed decarboxylative etherification, the proposed mechanism initiates with the formation of a chelate complex between the catalyst and di-tert-butyl dicarbonate. nih.gov This activated complex is then attacked by an alcohol, proceeding through several intermediates to form the final ether product. nih.gov In another study of a Yb(OTf)₃-catalyzed wikipedia.orgnbinno.com-rearrangement, experimental evidence from a cross-over experiment pointed towards a concerted rearrangement mechanism rather than a stepwise one. rsc.org
The general approach to mapping these pathways computationally involves:
Locating Stationary Points: DFT calculations are used to find the minimum energy structures of reactants, products, and any intermediates. researchgate.net
Identifying Transition States: The highest energy point along the lowest energy reaction path between two minima is identified as the transition state. This is a first-order saddle point on the potential energy surface. nih.gov
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier, which is directly related to the reaction rate. nih.gov
Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that a located transition state indeed connects the intended reactant and product minima.
These computational tools allow chemists to visualize the three-dimensional structures of transition states, understand the origins of stereoselectivity in asymmetric reactions, and rationalize how the Lewis acidic Yb(III) center stabilizes transition states to accelerate the reaction. nih.govnih.gov
Applications of Ytterbium Iii Chloride in Materials Science
Doping Agent for Luminescent Materials and Phosphors
Ytterbium(III) chloride is frequently employed to introduce Yb³⁺ ions into various host lattices. The Yb³⁺ ion possesses a simple energy level structure with a single excited state (²F₅/₂) and a ground state (²F₇/₂), which is pivotal for its role in luminescent processes. This simplicity minimizes non-radiative relaxation pathways and facilitates efficient energy transfer.
Ytterbium(III) ions are instrumental in both upconversion and downconversion luminescence, processes that convert light from one wavelength to another.
Upconversion (UC) is a phenomenon where low-energy light, typically in the near-infrared (NIR) range, is converted to higher-energy visible or ultraviolet (UV) light. In most UC systems, Yb³⁺ acts as a sensitizer (B1316253) due to its large absorption cross-section around 980 nm. dergipark.org.tr After absorbing a 980 nm photon, the Yb³⁺ ion transfers its energy to a co-doped activator ion, such as Erbium (Er³⁺) or Thulium (Tm³⁺), which has a ladder of energy levels. dergipark.org.tracs.org This process can be repeated, exciting the activator to a higher energy state from which it emits a higher-energy photon. The efficiency and color of the upconverted light can be tuned by changing the host matrix, dopant concentrations, and the ratio of sensitizer to activator ions. ucm.escambridge.org For example, in GdOF: Yb³⁺, Er³⁺ hollow nanospheres, the emission color can be adjusted from red to yellow to green by varying the host lattice. cambridge.org
Downconversion (DC) , also known as quantum cutting, is a process where one high-energy photon (e.g., UV or blue) is converted into two or more lower-energy photons (e.g., NIR). nanoge.org Yb³⁺-doped materials are particularly efficient for downconversion. For instance, in materials like Tb³⁺, Yb³⁺ co-doped Y₂O₃ phosphors, a single blue photon absorbed by a Tb³⁺ ion can result in the emission of two NIR photons from two neighboring Yb³⁺ ions through a cooperative energy transfer mechanism. researchgate.net This process is highly sought after for improving the efficiency of silicon solar cells, which are more responsive to NIR light. researchgate.net Yb³⁺-doped cesium lead halide perovskites have demonstrated remarkable downconversion capabilities, achieving photoluminescence quantum yields (PLQY) of over 190%, effectively generating two NIR photons for each absorbed visible photon. acs.orgresearchgate.net
This compound is a common starting material for the synthesis of luminescent nanocrystals. sigmaaldrich.com The design of these nanocrystals involves careful selection of a host material, control over dopant concentration, and engineering of the crystal size and morphology to optimize optical properties.
The choice of the host matrix is critical as it influences the spatial arrangement and ion-to-ion distance of the dopant ions. uni-regensburg.de Fluoride-based hosts like sodium yttrium fluoride (B91410) (NaYF₄) and lithium yttrium fluoride (LiYF₄) are highly efficient for upconversion due to their low phonon energies, which minimizes non-radiative losses. rsc.orgrsc.org this compound, along with chlorides of other lanthanides, is used in various synthesis methods, such as thermal decomposition and hydrothermal synthesis, to produce these nanocrystals. mdpi.comthno.orgresearchgate.net For example, NaYF₄:Yb/Ho/Mn upconversion nanoparticles with strong luminescent intensity have been prepared using YbCl₃ hexahydrate as a precursor. sigmaaldrich.com
The design also extends to core/shell structures, where an undoped or differently doped shell is grown around a doped core. This strategy can passivate surface defects and enhance luminescence intensity by confining the excitation energy within the core. mdpi.com For instance, LaF₃:Yb³⁺, Er³⁺@LaF₃:Yb³⁺ core/shell UCNPs show significantly brighter emissions compared to the core-only nanoparticles. mdpi.com
| Nanocrystal System | Precursor(s) including YbCl₃ | Synthesis Method | Key Feature/Application | Reference(s) |
| NaYF₄:Yb/Ho/Mn | This compound hexahydrate | - | Good luminescent intensity for biomedical applications. sigmaaldrich.com | sigmaaldrich.com |
| NaYF₄:Yb³⁺/Tm³⁺ | This compound hexahydrate | Hydrothermal | Near-IR photocatalytic H₂ evolution. sigmaaldrich.com | sigmaaldrich.com |
| LaF₃:Yb³⁺/Er³⁺/Ho³⁺/Tm³⁺ | Lanthanide oxides (from chlorides) | Thermal Decomposition | Tunable upconversion emissions. mdpi.com | mdpi.com |
| CsPbCl₃:Yb³⁺ | This compound hexahydrate | Water-based, low-temp | High light yield X-ray scintillator. acs.org | acs.org |
This table is interactive. Click on the headers to sort.
The performance of Yb³⁺-doped luminescent materials is dictated by their quantum efficiency (QE) and the underlying energy transfer (ET) mechanisms.
Energy Transfer (ET) Mechanisms :
In Downconversion/Quantum Cutting : The primary mechanism involves the transfer of energy from the host material (like a perovskite exciton) to two separate Yb³⁺ ions. nanoge.org This can occur via a cooperative process. researchgate.netaip.orgaip.org In YVO₄:Yb³⁺ phosphors, for example, an excited vanadate (B1173111) group transfers its energy to two neighboring Yb³⁺ ions, which then each emit an NIR photon. aip.org Another proposed mechanism in perovskites suggests that the excitonic energy is first transferred to defect states induced by the Yb³⁺ dopant, and then to the dopant ions themselves. nanoge.org The precise nature of the energy transfer is still a subject of research and debate. nanoge.orgrsc.org
Precursor for Advanced Inorganic Materials Synthesis
Beyond its role as a dopant, this compound is a versatile precursor for the synthesis of various bulk and nanostructured inorganic materials. samaterials.com
This compound is used to construct metal-organic frameworks (MOFs) and coordination polymers. wikipedia.org These are crystalline materials in which metal ions or clusters (the nodes) are connected by organic molecules (the linkers). By reacting YbCl₃ with carefully chosen organic linkers, researchers can create one-, two-, or three-dimensional structures with high porosity and tailored chemical functionality. chinesechemsoc.orgfigshare.comrsc.org
For example, hydrothermally stable MOFs have been synthesized from ytterbium chloride and benzene-1,4-dicarboxylate (BDC), which show promise as heterogeneous catalysts. rsc.org The synthesis conditions, such as pH and temperature, are crucial in determining the final structure. rsc.org Similarly, YbCl₃·6H₂O has been used to create coordination polymers with complex structures and interesting magnetic or photophysical properties. chinesechemsoc.orgresearchgate.net The preference of the Yb³⁺ ion for certain ligands over others under specific reaction conditions allows for the targeted synthesis of complex architectures. researchgate.net
This compound is a key starting material for producing ytterbium(III) oxide (Yb₂O₃) and for incorporating ytterbium into other oxide materials like perovskites.
Ytterbium(III) Oxide (Yb₂O₃) : Yb₂O₃ is a technologically important material used in lasers, optical fibers, and as a sintering aid in ceramics. This compound can be converted to Yb₂O₃, for instance, through the "ammonium chloride route" where it is first converted to an ammonium (B1175870) salt and then decomposed. wikipedia.org Alternatively, YbCl₃ can serve as a precursor in solution-based methods to synthesize Yb₂O₃ nanostructures, such as nanodiscs for use in white LEDs. sigmaaldrich.comwikipedia.org
Ytterbium-doped Perovskites : this compound is widely used for doping perovskite materials, particularly cesium lead halide perovskites (e.g., CsPbCl₃). nanoge.orgresearchgate.net These materials are synthesized for their exceptional quantum cutting properties. nanoge.org Synthesis can be achieved through various methods, including solution deposition, co-evaporation of chloride salts, and simple water-based processing at low temperatures. acs.orgacs.orgrsc.org Doping CsPbCl₃ with Yb³⁺ using YbCl₃ as the source not only enables the desired NIR emission via quantum cutting but can also improve the material's stability and tune its optoelectronic properties. acs.orgrsc.org For instance, Yb³⁺:CsPbCl₃ powders synthesized from YbCl₃·6H₂O have been shown to act as highly efficient X-ray scintillators. acs.org
Nitride and Sulfide (B99878) Materials
This compound serves as a crucial precursor in the synthesis of both ytterbium-containing nitride and sulfide materials, which are of interest for their unique electronic and structural properties.
Ytterbium Sulfides: Ytterbium(III) sulfide (Yb₂S₃) thin films can be synthesized using this compound hexahydrate (YbCl₃·6H₂O) through methods such as the Successive Ionic Layer Adsorption and Reaction (SILAR) technique. In this process, an aqueous solution of this compound provides the Yb³⁺ cations, which are then reacted with a source of sulfide ions, such as sodium sulfide (Na₂S), to deposit a thin film of Yb₂S₃ onto a substrate denison.edu. The reaction proceeds by the dissociation of the precursors in the solution denison.edu:
YbCl₃ → Yb³⁺ + 3Cl⁻
Na₂S → 2Na⁺ + S²⁻
The subsequent reaction on the substrate surface forms the desired ytterbium sulfide film:
2Yb³⁺ + 3S²⁻ → Yb₂S₃
These Yb₂S₃ thin films have been investigated for applications in energy storage, demonstrating redox-driven charge storage capabilities rsc.org.
Ytterbium Nitrides: While direct nitridation of this compound is less common, it is employed as a doping agent in the creation of complex nitride materials. For instance, ytterbium-doped manganese nitrides have been synthesized through combustion reactions involving a mixture of manganese(II) chloride (MnCl₂) and this compound (YbCl₃) with sodium amide (NaNH₂) nih.gov. The inclusion of YbCl₃ in the reaction mixture allows for the incorporation of ytterbium into the manganese nitride framework, which significantly alters the material's magnetic and catalytic properties nih.gov. Such materials have been studied for their potential activity in the oxygen reduction reaction (ORR), a key process in fuel cells nih.gov.
This compound in Thin Film Deposition Techniques
This compound is a key inorganic starting material in the field of thin-film deposition, although it is not typically used directly as a primary precursor in vapor deposition methods due to its low volatility. Its principal role is as a foundational compound for the synthesis of more suitable, volatile organometallic precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) google.comresearchgate.netrsc.org. It is, however, used directly in Physical Vapor Deposition (PVD).
Chemical Vapor Deposition (CVD) Precursors
For a compound to be an effective CVD precursor, it must be sufficiently volatile to be transported in the gas phase to a heated substrate rsc.org. Anhydrous this compound's high melting point (854 °C) and low vapor pressure make it unsuitable for conventional CVD processes wikipedia.org. Instead, YbCl₃ is chemically modified to create organometallic complexes with improved volatility. A common strategy involves reacting YbCl₃ with organic ligands to replace the chloride ions. For example, adducts of YbCl₃ with solvents like diethyl ether or tetrahydrofuran (B95107) are prepared first, which then serve as intermediates to synthesize more volatile compounds like tris(cyclopentadienyl)ytterbium complexes google.com. These organometallic derivatives possess the necessary volatility for MOCVD (Metal-Organic Chemical Vapor Deposition), a subclass of CVD nih.gov.
Atomic Layer Deposition (ALD) Precursors
ALD requires precursors that can react with a surface in a self-limiting manner rsc.orgacs.org. Similar to CVD, the low volatility of YbCl₃ makes it a poor candidate for direct use in ALD processes. The development of ALD precursors for rare-earth elements, including ytterbium, has focused on creating volatile, thermally stable organometallic compounds researchgate.netresearchgate.net. This compound is a common starting point for the synthesis of these advanced precursors. For instance, it can be used to synthesize compounds like Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ytterbium(III) (Yb(TMHD)₃), which is a well-established volatile precursor for the ALD and CVD of ytterbium oxide thin films strem.comabcr.com. The synthesis of these specialized precursors is critical for developing ALD processes for high-quality rare-earth-containing thin films used in microelectronics and optics researchgate.netresearchgate.net.
In a different approach, this compound has been used directly in reactive Physical Vapor Deposition (PVD) to create doped thin films. In this technique, YbCl₃ is co-evaporated with other chloride salts (e.g., CsCl, AgCl, InCl₃) onto a substrate in a high vacuum rsc.org. The precursors condense and react on the surface, often with post-annealing, to form complex materials like ytterbium-doped double perovskites (e.g., Cs₂AgInCl₆), which are investigated for their quantum-cutting properties for applications in photovoltaics rsc.orgaps.org.
Magnetic Materials Based on this compound
This compound is a fundamental reagent in the synthesis of advanced magnetic materials, owing to the intrinsic magnetic properties of the Ytterbium(III) ion.
Paramagnetic and Diamagnetic Properties of Yb(III) Systems
The magnetic properties of materials derived from this compound are governed by the electron configuration of the Yb³⁺ ion. With a configuration of [Xe] 4f¹³, the Yb³⁺ ion has one unpaired electron, making it inherently paramagnetic wikipedia.org. Diamagnetism is not a characteristic of Yb(III) systems; rather, diamagnetic corrections are applied to magnetic susceptibility data to isolate the paramagnetic contribution of the metal center denison.edu.
The magnetic susceptibility of Yb(III) complexes is a key area of study. The room-temperature value of the product of molar magnetic susceptibility and temperature (χₘT) for a single Yb³⁺ ion is theoretically predicted to be 2.57 cm³·K·mol⁻¹ (for ²F₇/₂, g₇ = 8/7) denison.edu. Experimental values for complexes synthesized from YbCl₃ are typically in close agreement with this value denison.eduacs.org. For instance, a Yb(III) complex synthesized using YbCl₃(THF)₃ showed a χₘT value of 2.47 cm³·K·mol⁻¹ at room temperature denison.edu. As the temperature is lowered, the χₘT product typically decreases due to the progressive thermal depopulation of the excited Stark sublevels, which arise from the splitting of the ground state by the ligand's crystal field acs.org. The study of these properties provides fundamental insights into the electronic structure and magnetic anisotropy of these important materials nih.gov.
Table of Compounds Mentioned
Development of this compound-Based Nanomaterials
This compound (YbCl₃) serves as a crucial precursor in the synthesis of a wide array of nanomaterials, leveraging the unique optical and magnetic properties of the ytterbium ion (Yb³⁺). sigmaaldrich.comsigmaaldrich.com The development of these nanomaterials is a dynamic area of materials science, driven by potential applications in bioimaging, sensing, and catalysis. The synthesis routes are designed to control the size, shape, crystal phase, and surface properties of the resulting nanoparticles, which in turn dictate their functionality. nanobe.orgjbnu.ac.kr
Synthesis of this compound Nanoparticles and Nanocrystals
The synthesis of nanoparticles and nanocrystals using this compound as a starting material involves various chemical methods that allow for precise control over the final product's characteristics. This compound, often in its hexahydrate form (YbCl₃·6H₂O), is a common choice as the ytterbium source due to its availability and solubility. sigmaaldrich.comsigmaaldrich.com Methods such as thermal decomposition, co-precipitation, solvothermal and hydrothermal synthesis, and hot-injection techniques are frequently employed. nanobe.orgnih.govunizar.esacs.org
Common synthesis strategies often involve dissolving this compound in a mixture of solvents and surfactants, such as oleic acid (OA) and 1-octadecene (B91540) (ODE). nih.govrsc.orgnih.gov For example, in the synthesis of NaYF₄:Yb/Er upconversion nanoparticles (UCNPs), a mixture of rare-earth chlorides, including YbCl₃, is heated in OA and ODE to form rare-earth oleate (B1233923) complexes. rsc.orgnih.gov Subsequently, fluoride and sodium sources are introduced to precipitate the nanocrystals. rsc.org The temperature and duration of the reaction are critical parameters that influence the crystal phase and morphology of the nanoparticles. nanobe.orggoogle.com
Another significant class of materials synthesized from YbCl₃ are doped perovskite nanocrystals, such as Yb³⁺-doped CsPbCl₃. acs.orgacs.org The hot-injection method is a typical route for their synthesis, where YbCl₃ is first dissolved in a high-boiling point solvent like ODE, often with coordinating ligands like oleic acid and oleylamine. acs.orgacs.orgmdpi.com This precursor solution is then injected into a hot reaction mixture containing the other perovskite constituents to induce rapid nucleation and growth of the nanocrystals. acs.orgacs.org A photo-induced synthesis method for creating Yb-doped CsPbCl₃ nanocrystals at room temperature has also been developed, offering a more convenient alternative to high-temperature methods. uq.edu.auresearchgate.net
The table below summarizes various synthesis methods for ytterbium-based nanomaterials using this compound.
| Synthesis Method | Precursors | Resulting Nanomaterial | Typical Size |
| Thermal Co-precipitation | YbCl₃·6H₂O, Oleic Acid, 1-Octadecene, NH₄F, NaOH | NaYF₄:Yb,Er Core Nanoparticles | ~23 nm |
| Solvothermal | YbCl₃·6H₂O, Iron Acetylacetonate, 1,4-Butanediol, 1,6-Hexanediamine | Ytterbium/Iron Mixed Oxide NPs | - |
| Hydrothermal / Solvothermal | YCl₃, YbCl₃, TmCl₃, Oleic Acid, Octadecene, NaOH, NH₄F | NaYF₄:Yb/Tm | ~500 nm (hydrothermal), ~25 nm (solvothermal) |
| Hot-Injection | YbCl₃, PbCl₂, Cs-oleate, 1-Octadecene, Oleic Acid, Oleylamine | Yb:CsPbCl₃ Nanocrystals | ~8.3 nm |
Surface Modification and Functionalization of Nanomaterials
As-synthesized nanoparticles derived from this compound are often capped with hydrophobic ligands, such as oleic acid, which are used to control their growth and provide stability in non-polar solvents. mdpi.com However, for many applications, particularly in biological systems, these nanoparticles must be transferred into aqueous media. This necessitates surface modification to render them water-dispersible, improve their colloidal stability, and introduce functional groups for further conjugation. unizar.esbeilstein-journals.orguni-regensburg.de The primary strategies for this surface engineering include ligand exchange, silica (B1680970) coating, and layer-by-layer assembly. mdpi.comutupub.fi
Ligand exchange is a common method where the original hydrophobic capping ligands are replaced with bifunctional molecules that have an anchor group to bind to the nanoparticle surface and a hydrophilic tail. nih.govmdpi.com For instance, oleate ligands on upconversion nanoparticles can be exchanged with molecules like 3-mercaptopropionic acid or glutathione. nih.govunizar.es The choice of ligand can impart specific functionalities; for example, using polymers with carboxylic acid, sulfonic acid, or phosphate (B84403) groups can provide sites for bioconjugation. nih.gov Studies have shown that phosphate groups can exhibit a higher affinity for the nanoparticle surface compared to carboxylic or sulfonic acid groups, leading to more complete ligand exchange. nih.gov
Silica coating is another robust method for surface functionalization. beilstein-journals.orgmdpi.com Typically achieved through a reverse microemulsion method, a thin, uniform layer of silica (SiO₂) is grown on the nanoparticle surface. beilstein-journals.org This silica shell not only makes the nanoparticles hydrophilic and colloidally stable in water and physiological buffers but also provides a versatile platform for attaching other molecules, such as antibodies or drugs. beilstein-journals.orgmdpi.com
Layer-by-layer assembly involves the sequential deposition of oppositely charged polyelectrolytes or other molecules onto the nanoparticle surface. utupub.fi This technique allows for precise control over the thickness and composition of the coating. For example, upconverting nanoparticles can be coated with bilayers of a polyelectrolyte like poly(acrylic acid) and neodymium(III) ions (Nd³⁺). utupub.fi
The table below details common surface modification techniques for ytterbium-based nanomaterials.
| Nanomaterial | Modification Method | Functionalizing Agent/Coating | Purpose/Outcome |
| YbNP (Ytterbium Nanoparticles) | Ligand Exchange | 3-Mercaptopropionic acid (3-MPA) | Water dispersibility |
| Ytterbium/Iron Mixed Oxide NPs | Ligand Exchange | Glutathione (GSH) | Increased colloidal stability and decreased cytotoxicity |
| NaYF₄:Yb³⁺/Er³⁺ UCNPs | Silica Coating (Reverse Microemulsion) | Silica (SiO₂) shell | Water dispersibility, biocompatibility, further functionalization |
| NaYF₄:Yb/Er UCNPs | Ligand Exchange | Di-block copolymers (e.g., POEGA-b-PMAEP) | Colloidal stability in aqueous media |
| NaYF₄:Yb³⁺/Er³⁺ UCNPs | Ligand Exchange | Phosphonate ligands | Surface functionalization |
| NaYF₄:Yb³⁺, Er³⁺ UCNPs | Surface Functionalization | Poly(acrylic acid) (PAA) | Improved colloidal stability, negative surface charge |
Analytical Methodologies for Ytterbium Iii Chloride
Spectrophotometric Determination of Ytterbium(III) Chloride
Spectrophotometric methods are widely used for the quantification of Ytterbium(III) due to their sensitivity, speed, and accessibility. These techniques measure the absorption or emission of electromagnetic radiation by the sample.
Direct UV-Vis spectrophotometry of aqueous this compound is challenging due to the low molar absorptivity of the Yb³⁺ ion's f-f electronic transitions. However, indirect methods involving chelation with specific chromogenic agents are highly effective. These agents form stable, colored complexes with Yb³⁺, significantly enhancing the absorbance in the visible region, which can be measured for quantification.
One such method involves the reagent 2-(3,5-dichloro-2-pyridylazo)-5-dimethylaminophenol (3,5-diClDMPAP). nih.gov This reagent forms a complex with Ytterbium(III) at a pH of 10, which can be extracted and measured. nih.gov The resulting complex exhibits a very high molar absorptivity, allowing for sensitive determination of ytterbium concentrations in the range of 0.025 to 1.360 mg/L. nih.gov Another approach uses a complex formed between this compound and pyrocatechol (B87986) violet in a buffered solution, which creates a color change that can be correlated to the concentration of certain analytes. nih.gov The formation of complexes with ligands like xylenol orange in the presence of a surfactant such as cetyl pyridinium (B92312) chloride has also been shown to be an effective procedure for the spectrophotometric determination of ytterbium. iaea.org
Table 1: UV-Vis Spectrophotometric Methods for Ytterbium(III) Determination
| Reagent | Wavelength (λmax) | Molar Absorptivity (ε) | pH |
|---|---|---|---|
| 2-(3,5-dichloro-2-pyridylazo)-5-dimethylaminophenol | 588 nm | 1.54 x 10⁵ L·mol⁻¹·cm⁻¹ | 10 |
| Pyrocatechol Violet | Not specified | Not specified | 7.0 |
This table summarizes key parameters for different UV-Vis spectrophotometric methods used in the quantification of Ytterbium(III).
For precise elemental analysis of ytterbium, Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the techniques of choice. acs.org These methods quantify the total amount of the ytterbium element in a sample, from which the concentration of this compound can be calculated. Samples are typically digested in acid before analysis. researchgate.net
ICP-OES, a type of atomic emission spectroscopy, is particularly well-suited for rapid, multi-element analysis. acs.org It measures the light emitted by ytterbium atoms and ions in a high-temperature argon plasma. A specific emission line is chosen for quantification to ensure selectivity and sensitivity. For instance, the emission line at 328.937 nm is commonly used for determining Yb, offering a very low detection limit. researchgate.net The concentration of YbCl₃ can be quantified by ICP mass spectrometry to within 0.0009 μg/mL. chemeurope.comwikipedia.org The high purity of starting materials for creating standard solutions, often ≥99.999%, is crucial for accurate analysis by AAS and ICP. carlroth.com
Table 2: ICP-OES Parameters for Ytterbium (Yb) Analysis
| Technique | Emission Wavelength | Detection Limit | Reference |
|---|---|---|---|
| ICP-AES | 328.937 nm | 1.68 x 10⁻³ µg/mL | researchgate.net |
This table presents typical emission wavelengths and detection limits for the elemental analysis of Ytterbium using ICP-based techniques.
Chromatographic Separation Techniques for this compound
Chromatography is a powerful separation technique that can resolve complex mixtures into their individual components. For this compound, chromatographic methods can be used to separate and quantify both the Yb³⁺ cation and the Cl⁻ anion, as well as to analyze complex Ytterbium(III) species.
Ion Chromatography (IC) is the premier method for determining the concentration of inorganic anions and cations in aqueous solutions. metrohm.com A sample of dissolved this compound can be analyzed in two separate runs to quantify both its constituent ions. For chloride analysis, an anion-exchange column is used with a suitable eluent (e.g., a carbonate-bicarbonate buffer) to separate Cl⁻ from other anions, followed by conductivity detection. metrohm.com
For the analysis of the Yb³⁺ cation, a cation-exchange column is employed. The separation of rare-earth elements, including ytterbium, can be challenging due to their similar chemical properties. However, the use of complexing agents in the mobile phase, such as diglycolic acid, can achieve effective separation. researchgate.net The retention of the lanthanide ions is pH-dependent, and at a pH of around 4.6, a non-monotonic elution order can be observed where ytterbium elutes after praseodymium but before neodymium. researchgate.net
High-Performance Liquid Chromatography (HPLC) is extensively used for the separation and analysis of Ytterbium(III) complexes, particularly in the context of developing new luminescent materials or imaging agents. rsc.orgacs.org In these applications, Yb³⁺ is typically chelated with complex organic ligands.
The analysis is often performed using reverse-phase chromatography, typically with a C18 column. acs.orgsemanticscholar.org A gradient elution system, commonly using a mixture of water and acetonitrile (B52724) with an acid modifier like formic acid, is employed to separate the desired Ytterbium(III) complex from unreacted ligands and other byproducts. acs.orgsemanticscholar.org Detection is frequently achieved using a UV-Vis detector, which monitors the absorbance of the ligand, and is often coupled with a mass spectrometer (HPLC-MS) for definitive identification and characterization of the eluted complexes. rsc.orgacs.org
Electrochemical Methods for this compound Quantification
Electrochemical methods offer another avenue for the quantification of Ytterbium(III) ions by measuring their redox behavior in solution. Techniques such as cyclic voltammetry, chronopotentiometry, and polarography have been used to study the electrochemical properties of Yb³⁺. researchgate.netmdpi.com
The primary electrochemical process for Ytterbium(III) in various molten salt systems and aqueous solutions is the reversible, one-electron reduction to Ytterbium(II) (Yb³⁺ + e⁻ ⇌ Yb²⁺). mdpi.com In cyclic voltammetry studies conducted in a LiCl-KCl eutectic melt, this redox couple appears at approximately -0.47 V for the reduction and -0.32 V for the oxidation on a tungsten electrode. mdpi.com The diffusion coefficient of Yb(III) in this medium at 773 K was determined to be 1.86 × 10⁻⁵ cm² s⁻¹. mdpi.com
Oscillographic polarography has also been developed for the quantitative determination of Yb³⁺, even in the presence of other interfering rare-earth elements like erbium, with an accuracy of around 11%. osti.gov These electrochemical methods are sensitive to the concentration of the electroactive Yb³⁺ species and can be used for quantitative analysis by correlating current or potential signals to concentration.
Table 3: Electrochemical Data for the Yb(III)/Yb(II) Redox Couple
| Method | Medium | Electrode | Parameter | Value |
|---|---|---|---|---|
| Cyclic Voltammetry | LiCl-KCl Melt | Tungsten | Reduction Potential (RB) | -0.47 V |
| Cyclic Voltammetry | LiCl-KCl Melt | Tungsten | Oxidation Potential (OB) | -0.32 V |
This table summarizes key electrochemical parameters for Ytterbium(III) as determined by various methods in a molten salt medium.
X-ray Fluorescence (XRF) and Neutron Activation Analysis (NAA) for Trace Ytterbium(III) Detection
For the detection of trace amounts of ytterbium, more sensitive techniques such as X-ray Fluorescence (XRF) and Neutron Activation Analysis (NAA) are employed.
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. nih.gov The sample is irradiated with high-energy X-rays, causing the elements within it to emit characteristic "fluorescent" X-rays. The energy and intensity of these emitted X-rays are used to identify and quantify the elements present. XRF is particularly useful for the analysis of solid samples and thin films. Handheld XRF spectrometers can be used for rapid screening of geological and environmental samples for ytterbium and other elements. osti.gov For more precise and quantitative analysis, laboratory-based wavelength-dispersive XRF (WDXRF) instruments are used. malvernpanalytical.com These instruments can be calibrated with appropriate standards to determine the concentration of trace elements, including ytterbium, in various matrices. researchgate.net
Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique for determining the elemental concentrations in a wide variety of materials. e-bookshelf.de The sample is bombarded with neutrons, which causes the elements to form radioactive isotopes. As these isotopes decay, they emit gamma rays with characteristic energies. By measuring the gamma-ray spectrum, the identity and concentration of the elements can be determined. NAA is a true bulk analysis technique and is largely free from matrix effects. It is capable of determining the concentrations of many elements, including ytterbium, at the parts-per-million (ppm) to parts-per-billion (ppb) level. iaea.orgresearchgate.net NAA has been successfully applied to the analysis of geological samples for their rare earth element content, including ytterbium. akjournals.comnaturalspublishing.comjournals.co.za
Quality Control and Purity Assessment of this compound Reagents
The quality and purity of this compound reagents are critical for their intended applications. Several analytical methods are used to ensure the material meets the required specifications.
A primary method for determining the assay of this compound is complexometric titration with EDTA. scribd.comnist.govwhiterose.ac.uk A typical procedure involves dissolving a precisely weighed amount of the this compound in water, adjusting the pH to approximately 5.8-6.4 with a buffer solution (e.g., hexamine), adding a few drops of Xylenol Orange indicator, and titrating with a standardized EDTA solution until a sharp color change from violet to yellow is observed. scribd.comosti.govwhiterose.ac.ukmedwinpublishers.com This method is robust and provides an accurate determination of the total ytterbium content.
In addition to the main component assay, the purity assessment of this compound also involves the determination of trace impurities. Commercially available high-purity this compound often specifies the maximum allowable levels of other rare earth elements and various metallic impurities. sigmaaldrich.comscientificlabs.co.uk Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) are commonly used for the determination of a wide range of trace elemental impurities. mdpi.comrsc.org These methods offer very low detection limits and can provide a comprehensive profile of the trace metal content in the reagent. For instance, product specifications for high-purity this compound might indicate total rare earth oxide impurities to be less than 100 ppm. thermofisher.com
The chloride content can be determined by potentiometric titration with silver nitrate (B79036). nist.gov Furthermore, other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and composition of this compound and its adducts. nist.gov
Theoretical and Computational Studies of Ytterbium Iii Chloride
Electronic Structure Calculations of Ytterbium(III) Chloride Complexes
The intricate electronic structure of lanthanide ions, including Ytterbium(III), is primarily governed by the behavior of the 4f electrons. Strong relativistic effects and spin-orbit coupling are characteristic of these elements, making their computational modeling a challenging task. rsc.orgacs.org Nevertheless, modern computational methods have proven capable of accurately describing the electronic energy levels of simpler trivalent lanthanide ions like Yb³⁺. rsc.orgacs.org The electronic configuration of the Yb³⁺ ion is 4f¹³5s²5p⁶, which is crucial to its chemical behavior. stanfordmaterials.com
The electronic energy levels of Ytterbium(III) complexes arise from electron configurations that are first split by spin-orbit coupling into groups of energy levels, denoted by Russell-Saunders terms. rsc.orgacs.org Each of these groups is then further split by the ligand field into the actual electronic energy levels, known as microstates or sometimes mJ levels. rsc.orgacs.org This ligand-field splitting provides direct information about the coordination geometry of the complex and is a valuable tool for correlating its structure with its properties in solution. rsc.orgacs.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a valuable tool for investigating the properties of this compound complexes. rsc.orgacs.org DFT calculations are frequently employed to model the structures of these complexes, providing insights into their coordination geometries. rsc.orgacs.org For instance, in a study of Ytterbium(III) solvates in various solvents, DFT calculations were used to obtain the expected energy minima for different coordination numbers, revealing square antiprismatic and tricapped trigonal prismatic geometries for eight- and nine-coordinate complexes, respectively. acs.org
The choice of functional and basis set is critical for obtaining accurate results in DFT calculations of lanthanide complexes. Functionals that provide accurate bond distances for the metal coordination environment, particularly with ligands containing oxygen donor atoms, have been identified. acs.org For the Ytterbium atom, a large-core effective core potential is often used, which accounts for the relativistic effects of the core electrons, along with an appropriate valence basis set. acs.orgnih.gov
A combined experimental and computational study on a dinuclear Ytterbium(III) complex utilized DFT calculations to understand its electronic structure upon single-electron reduction. The calculations helped to elucidate the mixed-valence nature of the resulting complex, suggesting an equal sharing of the additional electron between the two Ytterbium centers. researchgate.net
Ab Initio Calculations of Bonding and Electronic States
For a more rigorous description of the electronic structure of this compound complexes, ab initio methods are employed. Relativistic complete active space self-consistent field (CASSCF) calculations are particularly suited for this purpose, as they can accurately describe the multiconfigurational nature of the 4f electronic states. rsc.orgacs.org
In the study of Ytterbium(III) solvates, CASSCF calculations were used to determine the microstates of the possible structures for each solvate. rsc.orgacs.orgnih.gov By comparing the theoretically calculated energy levels with experimentally obtained optical spectra, it was possible to determine both the coordination number and the solution structure of each solvate. rsc.orgacs.org For example, in water, methanol (B129727), and N,N-dimethylformamide, the Ytterbium(III) ion was found to be eight-coordinated with a square antiprismatic geometry. rsc.org
These ab initio calculations typically involve an active space that includes the 13 electrons in the seven 4f-based orbitals. nih.gov The results of these calculations provide a detailed picture of the electronic states and the splitting of these states due to the ligand field, which is essential for understanding the optical and magnetic properties of this compound complexes. rsc.orgacs.org
Molecular Dynamics Simulations of this compound in Solution
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of ions in solution, providing insights into solvation structures, ion pairing, and exchange processes.
Solvation Shell Dynamics and Exchange Processes
The solvation shell, or hydration shell when the solvent is water, refers to the interface of solvent molecules surrounding a solute. d-nb.info MD simulations can reveal the structure and dynamics of these solvation shells around the Ytterbium(III) ion. For instance, MD simulations have been used to calculate the radial distribution function and coordination number of water and other ligands around Yb(III) in solution. nih.gov
One study combined MD simulations with DFT calculations to investigate the coordination behavior of Yb(III) in a sodium carbonate solution. The simulations showed that in an aqueous solution of this compound, the Yb(III) ion is coordinated by nine water molecules. nih.gov Upon the addition of carbonate, two carbonate ions enter the first coordination shell, replacing four water molecules to form a [Yb(CO₃)₂·5H₂O]⁻ complex. nih.gov
The dynamics of water exchange in the first solvation shell of lanthanide ions are crucial for understanding their reactivity and catalytic activity. While specific studies on the water exchange dynamics of this compound are not abundant, broader studies on lanthanide ions have shown that the exchange rates are dependent on the ionic radius. rsc.org Smaller lanthanide ions, like Ytterbium(III), tend to exhibit slower water-exchange rates in aqueous solution due to the formation of smaller, more compact aqua complexes that hinder the approach of incoming water molecules. rsc.org
Ion Pairing and Aggregation Phenomena
In concentrated solutions, ions can form contact ion pairs, where the cation and anion are in direct contact, or solvent-shared ion pairs, where they are separated by a single layer of solvent molecules. masterorganicchemistry.com The formation of these ion pairs can significantly affect the properties of the electrolyte solution.
A study of concentrated aqueous solutions of this compound and Ytterbium(III) bromide using terahertz spectroscopy and Raman measurements revealed differences in their ion pairing behavior. The results for this compound pointed towards the formation of weak contact ion pairs at high salt concentrations, a phenomenon that was not observed for Ytterbium(III) bromide. nih.gov This anion-specific ion pairing was confirmed by supplementary Raman measurements. nih.gov
Classical molecular dynamics simulations are a common approach to study ion-ion interactions and ion pairing in solution. masterorganicchemistry.com These simulations can be used to calculate the potential of mean force (PMF) between ions, which provides information about the stability of different types of ion pairs. masterorganicchemistry.com For accurate modeling of concentrated ionic solutions, it is often necessary to use polarizable force fields that can account for the electronic polarization of the ions and solvent molecules. ed.ac.uk
Reaction Mechanism Simulations for this compound Catalysis
This compound is known to be an effective Lewis acid catalyst for a variety of organic reactions, including aldol condensations and Diels-Alder reactions. stanfordmaterials.comresearchgate.net Computational studies are instrumental in elucidating the mechanisms of these catalytic reactions, providing insights into the role of the catalyst and the factors that control reactivity and selectivity.
While specific computational studies detailing the reaction mechanisms of this compound-catalyzed reactions are not extensively reported, the general principles of Lewis acid catalysis by metal ions are well-understood through computational chemistry. As a Lewis acid, the Ytterbium(III) ion can coordinate to a lone-pair bearing atom, typically an oxygen or nitrogen, on the substrate. This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
For example, in a lanthanide-catalyzed oxychlorination of methane, a proposed mechanism involves the La³⁺ ion catalyzing the reaction without a change in its oxidation state. nih.gov In the context of more common organic reactions, a computational study on a Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene and methyl acrylate using AlCl₃ as the catalyst showed that the catalyst facilitates the cycloaddition and enhances the endo selectivity through a highly asynchronous process. d-nb.info It is expected that this compound would function in a similar manner, activating the dienophile towards reaction with the diene.
Theoretical studies on lanthanide catalysis, in general, have been successful in elucidating reaction mechanisms, particularly for C-H bond activation and hydroamination reactions. rsc.org These studies often employ DFT to map out the potential energy surface of the reaction, identifying transition states and intermediates. The insights gained from these computational investigations can aid in the rational design of new and improved lanthanide-based catalysts. rsc.org
Computational Elucidation of Catalytic Pathways
This compound is a well-established Lewis acid catalyst in a variety of organic transformations, including the Pictet-Spengler reaction and aza-Diels-Alder reactions. While experimental studies have demonstrated its efficacy, computational studies are beginning to unravel the intricate mechanisms that govern its catalytic activity.
Theoretical investigations into Lewis acid-catalyzed reactions, although not always specific to this compound, provide a framework for understanding its role. DFT studies on similar reactions, such as the BF₃-catalyzed [3+2] cycloaddition, highlight how the Lewis acid activates the substrate, lowering the activation energy and directing the stereochemical outcome. rsc.org In the context of the Pictet-Spengler reaction, a versatile tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, Ytterbium(III) triflate (a related ytterbium salt) has been shown to be a highly effective catalyst. researchgate.netmdpi.com Computational studies on similar acid-catalyzed Pictet-Spengler reactions reveal the crucial role of the catalyst in the initial imine formation and the subsequent electrophilic cyclization. dicp.ac.cnnih.govrsc.org While specific DFT studies detailing the complete catalytic cycle for this compound in these reactions are still emerging, the existing computational literature on related systems provides a strong foundation for proposing plausible mechanistic pathways. These would involve the coordination of the Yb³⁺ ion to a carbonyl or imine nitrogen, thereby increasing the electrophilicity of the substrate and facilitating nucleophilic attack.
Prediction of Reactivity and Selectivity
A significant frontier in computational chemistry is the prediction of reaction outcomes, including reactivity and selectivity. For lanthanide catalysts like this compound, predicting selectivity (chemo-, regio-, and stereoselectivity) is of paramount importance for their application in fine chemical synthesis.
High-throughput computational workflows are being developed to predict lanthanide selectivity in solvent extraction processes, a field with parallels to catalytic selectivity. These workflows automate the construction and quantum mechanical modeling of numerous lanthanide-extractant complexes, allowing for an unbiased search of the configurational space to identify the most stable structures. nih.govacs.orgacs.org This approach is critical because incorrect predictions can arise if the lowest energy coordination complex is not identified. nih.govacs.org Such methodologies, which leverage DFT for energy calculations, can be adapted to predict the selectivity of this compound in catalytic reactions by modeling the transition states of competing reaction pathways.
Furthermore, machine learning is emerging as a powerful tool for predicting the properties of lanthanide complexes. A recent study developed a machine learning framework to predict the binding affinities (logK₁) of various lanthanide cations, including Yb³⁺, with a diverse set of ligands. chemrxiv.orgresearchgate.net By training algorithms on thousands of experimental data points, this model can predict binding constants for new ligand-metal combinations, which can be correlated with catalytic activity and selectivity. chemrxiv.orgresearchgate.net This data-driven approach, complemented by traditional physics-based computational models, holds immense promise for accelerating the discovery and optimization of this compound-based catalytic systems.
Ligand Field Theory and Crystal Field Theory Applications to this compound Systems
Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are fundamental models used to describe the electronic structure and properties of coordination compounds. dicp.ac.cnelsevierpure.comnih.govrsc.org These theories are particularly important for understanding the optical and magnetic properties of lanthanide ions like Ytterbium(III), which arise from electronic transitions within the 4f orbitals.
The Yb³⁺ ion has a 4f¹³ electronic configuration. In a free ion, the 4f orbitals are degenerate. However, when coordinated by ligands in a complex, the electrostatic field created by the ligands lifts this degeneracy, splitting the f orbitals into a series of energy levels. nih.govnih.gov The magnitude and pattern of this splitting are determined by the symmetry and strength of the ligand field.
Spectroscopic techniques, combined with computational modeling, are powerful tools for probing these ligand field effects. A study on Ytterbium(III) solvates demonstrated that the ligand-field splitting of the electronic energy levels provides direct information about the coordination geometry. nih.govnih.gov By comparing experimentally observed absorption and emission spectra with the results of ab initio CASSCF calculations, it was possible to resolve the individual electronic energy levels (microstates) and confirm the coordination environment of the Yb³⁺ ion in different solvents. nih.govnih.gov
Another study analyzed the absorption and emission spectra of three Yb³⁺ complexes with different symmetries (D₃, D₂, and C₂). acs.org This research highlighted that the crystal field splitting is highly sensitive to subtle changes in the coordination environment of the Yb³⁺ ion. acs.org The experimental data, supported by ab initio calculations, allowed for the identification of most of the crystal field sublevels of the ²F₅/₂ and ²F₇/₂ states. acs.org The total splitting of these levels can be quite significant, with values reported to be as high as 591 cm⁻¹ for a low-symmetry Yb(III) complex, providing a sensitive probe of the coordination sphere. rsc.org
Computational Design of Novel this compound-Based Materials
The unique electronic structure of the Yb³⁺ ion, particularly its characteristic near-infrared (NIR) emission and its ability to participate in energy transfer processes, makes it a key component in a variety of functional materials, including phosphors for solid-state lighting and upconversion/downconversion materials for bioimaging and solar energy applications. Computational modeling is playing an increasingly vital role in the rational design of new this compound-based materials with enhanced or novel properties.
For instance, in the field of upconversion materials, where low-energy infrared light is converted to higher-energy visible light, Yb³⁺ is a common sensitizer (B1316253). It efficiently absorbs 980 nm light and transfers the energy to an activator ion, such as Er³⁺ or Tm³⁺. Computational methods can be used to screen host lattices for their suitability to accommodate Yb³⁺ and the activator ions, predicting properties such as ion-ion distances and phonon energies, which are critical for efficient energy transfer. While specific computational design studies starting from this compound are not yet abundant, the principles are well-established. Theoretical studies on phosphors, for example, demonstrate the use of DFT to calculate band structures and predict the emission properties of new host materials doped with luminescent ions. rsc.orgresearchgate.net
The design of novel Yb³⁺-doped materials often involves co-doping with other lanthanides to achieve desired optical properties. For example, the upconversion luminescence in Yb³⁺ and Tm³⁺ co-doped yttria-stabilized zirconia single crystals has been studied, with Judd-Ofelt theory being used to evaluate the laser performance of the host material. researchgate.net Similarly, the effect of Yb³⁺ concentration on the upconversion emission of SrLaAlO₄:Tm³⁺ phosphors has been investigated to optimize their luminescent intensity. rsc.org These experimental studies provide valuable data that can be used to validate and refine computational models for the predictive design of new materials. The goal of computational design is to move beyond trial-and-error synthesis by predicting the structures and compositions that will yield materials with specific, targeted functionalities.
Emerging Research Directions and Future Perspectives on Ytterbium Iii Chloride
Integration of Ytterbium(III) Chloride in Sustainable Chemical Processes
The drive towards environmentally friendly chemical synthesis has highlighted the potential of this compound as a catalyst. Its strong Lewis acidity allows it to effectively catalyze a variety of organic reactions, often under milder conditions and with higher efficiency than traditional catalysts. chemeurope.com
Key research areas include:
Catalysis of Key Organic Reactions: YbCl₃ has demonstrated its efficacy in promoting important reactions such as the Aldol and Pictet-Spengler reactions. chemeurope.com The Pictet-Spengler reaction, for instance, benefits from significantly reduced reaction times—from four days to 24 hours—and excellent yields when catalyzed by YbCl₃. chemeurope.com
Green Chemistry Applications: Researchers are exploring the use of YbCl₃ in solvent-free reaction conditions, a key principle of green chemistry. mdpi.com Its application in microwave-assisted organic synthesis is also being investigated to reduce energy consumption and improve reaction efficiency. researchgate.net
Development of Novel Catalytic Systems: Efforts are underway to develop new catalytic systems incorporating YbCl₃. For example, a sustainable Palladium(II)/Iron(III) catalytic system has been shown to be highly efficient in the hydromethoxycarbonylation of 1-octene, a process relevant to the production of valuable chemicals. core.ac.uk
Exploration of this compound in Quantum Technologies
The unique electronic structure of the ytterbium ion (Yb³⁺) makes this compound a promising material for the burgeoning field of quantum technologies. aip.orgosti.gov
Current research is focused on several key areas:
Quantum Computing: Trapped ytterbium ions, often sourced from YbCl₃, are a leading platform for building quantum computers. aip.orgosti.gov The 171Yb⁺ isotope is particularly favored for encoding qubits, the fundamental units of quantum information. aip.orgwikipedia.org Companies and academic groups are actively developing quantum computing architectures based on trapped ytterbium ions. aip.orgwikipedia.org
Quantum Information Processing: The long coherence times of the hyperfine states of 171Yb⁺ make it an excellent candidate for storing and processing quantum information. aps.orgresearchgate.net Researchers have demonstrated high-fidelity state preparation and detection of these qubits, with coherence times reaching up to 2.5 seconds. aps.org
Quantum Sensing: Ytterbium-based complexes are being investigated for their potential in quantum sensing applications, which could lead to highly sensitive magnetometers. denison.edu
Advanced Functional Materials Development Based on this compound
This compound serves as a crucial precursor and doping agent in the creation of a wide range of advanced functional materials with unique optical and electronic properties. samaterials.comheegermaterials.com
Notable research directions include:
Luminescent Materials and Phosphors: YbCl₃ is used to synthesize ytterbium-doped phosphors and upconversion nanoparticles. heegermaterials.comsigmaaldrich.com These materials can convert lower-energy light to higher-energy light, a property valuable for applications in bioimaging and photovoltaics. sigmaaldrich.comsigmaaldrich.com For instance, NaYF₄:Yb/Ho/Mn upconversion nanoparticles exhibit strong luminescence and have potential biomedical applications. sigmaaldrich.com
Laser Materials: Ytterbium-doped crystals and optical fibers are at the heart of high-power solid-state and fiber lasers. samaterials.com These lasers are known for their efficiency and high beam quality, making them indispensable in materials processing, medical surgery, and scientific research. samaterials.com
Perovskite Solar Cells and LEDs: The addition of YbCl₃ has been shown to improve the stability and performance of perovskite solar cells. researchgate.net It can help stabilize the desired crystal phase of the perovskite material, leading to higher power conversion efficiencies. researchgate.net Furthermore, ytterbium-doped perovskite nanocrystals are being explored for use in near-infrared (NIR) light-emitting diodes (LEDs). acs.org
Scintillators for Medical Imaging: Ytterbium-doped cesium lead chloride (CsPbCl₃) has shown exceptional performance as an X-ray scintillator, with a light yield significantly higher than current commercial materials. acs.orgnih.gov This could lead to more sensitive and lower-cost medical imaging detectors. acs.org
Interdisciplinary Research Involving this compound
The versatile properties of this compound have spurred a wide range of interdisciplinary research, bridging the gap between chemistry, biology, and materials science.
Key areas of interdisciplinary focus include:
Biomedical Imaging and Probes: Ytterbium(III) complexes are being developed as near-infrared (NIR) probes for living cell imaging. nih.gov Their high luminescence and long decay lifetimes are advantageous for techniques like fluorescence lifetime imaging (FLIM), which can provide detailed information about the cellular environment. nih.gov
Biological and Environmental Tracers: Due to its low toxicity and distinct analytical signature, YbCl₃ is used to track the digestion process in animals. chemeurope.comwikipedia.org This allows researchers to study the efficacy of feed additives without harming the animal. wikipedia.org
Catalysis in Biological Systems: The catalytic properties of YbCl₃ have found applications in DNA microarray technology, where it can significantly enhance the incorporation of fluorescent labels into target DNA. chemeurope.com This could lead to faster and more sensitive diagnostic tests for infectious diseases. chemeurope.com
Photocatalysis for Environmental Remediation: Composite nanomaterials containing ytterbium, such as CdO/ZnO/Yb₂O₃, are being investigated as photocatalysts for the degradation of persistent organic pollutants in wastewater. mdpi.com
Challenges and Opportunities in this compound Research
Despite the significant progress, several challenges and opportunities remain in the research and application of this compound.
| Area | Challenges | Opportunities |
| Sustainable Chemistry | Achieving high selectivity in some catalytic reactions can be difficult due to the high reactivity of the Yb³⁺ ion. chemeurope.com | Developing more selective and recyclable YbCl₃-based catalysts for a wider range of green chemical processes. |
| Quantum Technologies | Scaling up quantum computers based on trapped ytterbium ions while maintaining high coherence and connectivity is a major engineering hurdle. aip.org | Improving the control and manipulation of ytterbium qubits to build more powerful and fault-tolerant quantum computers. Exploring new quantum algorithms that can leverage the specific properties of ytterbium-based systems. |
| Functional Materials | For applications like solar cells, saturation of the luminescence intensity at high excitation powers can be a limiting factor. acs.org The synthesis of some Yb-doped materials can be complex. researchgate.net | Designing novel host materials for Yb³⁺ to further enhance its luminescent properties and overcome saturation effects. Developing simpler and more scalable synthesis methods for Yb-doped functional materials. |
| Interdisciplinary Research | Ensuring the long-term stability and biocompatibility of YbCl₃-based materials in complex biological environments. nih.gov | Further exploring the use of YbCl₃ in theranostics, combining diagnostic imaging with targeted therapy. Developing new analytical techniques that leverage the unique properties of Ytterbium for biological and environmental monitoring. |
The continued exploration of this compound's fundamental properties and its integration into novel systems holds immense promise for advancing a diverse array of scientific and technological frontiers.
Q & A
Q. What are the standard methods for synthesizing anhydrous Ytterbium(III) chloride (YbCl₃) from its hexahydrate form?
Anhydrous YbCl₃ is typically prepared by dehydrating YbCl₃·6H₂O under controlled conditions. A common method involves heating the hexahydrate at 160–200°C under vacuum or in a dry argon atmosphere to prevent hydrolysis . Alternatively, treatment with thionyl chloride (SOCl₂) can remove water molecules, yielding anhydrous YbCl₃. Post-synthesis, purity is verified via elemental analysis and X-ray diffraction (XRD) to confirm the absence of hydrated phases .
Q. Which characterization techniques are essential for confirming the structural integrity of YbCl₃?
Key techniques include:
- XRD : Determines crystal structure parameters (e.g., lattice constants: a = 6.73 Å, b = 11.65 Å, c = 6.38 Å, β = 110.4°) .
- FTIR Spectroscopy : Identifies vibrational modes of Yb–Cl bonds (~250–300 cm⁻¹) and detects residual water .
- Elemental Analysis : Quantifies Yb and Cl content (e.g., ≥99.99% purity) .
- Thermogravimetric Analysis (TGA) : Monitors dehydration steps and thermal stability .
Q. What are the best practices for handling and storing YbCl₃ to prevent hydrolysis?
YbCl₃ is highly hygroscopic. Storage recommendations include:
- Dry Environment : Use argon-filled desiccators or gloveboxes .
- Sealed Containers : Amber glass vials with PTFE-lined caps to minimize moisture exposure .
- Labeling : Note batch-specific purity (e.g., 99.9% vs. 99.99% trace metals basis) to avoid cross-contamination .
- Safety Protocols : Wear nitrile gloves and eye protection; avoid inhalation of dust .
Advanced Research Questions
Q. How does YbCl₃ function as a catalyst in organic synthesis, and what are its limitations?
YbCl₃ acts as a Lewis acid catalyst in reactions like Friedel-Crafts alkylation and Diels-Alder cyclization. Its efficacy stems from the high charge density of Yb³⁺, which polarizes substrates. However, limitations include:
Q. What experimental methods are used to determine the thermodynamic properties of YbCl₃?
Critical approaches include:
Q. How can researchers address contradictions in catalytic activity data linked to YbCl₃ purity?
Discrepancies often arise from impurity levels (e.g., rare earth contaminants ≤0.1% in 99.9% grade). Mitigation strategies:
Q. What are the emerging applications of YbCl₃ in luminescence-based biological imaging?
Yb³⁺ emits near-infrared (NIR) light at 980 nm, which penetrates tissues deeply. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
